molecular formula C7H4BrClO4S B1274943 4-bromo-3-chlorosulfonyl-benzoic Acid CAS No. 50803-23-1

4-bromo-3-chlorosulfonyl-benzoic Acid

Cat. No.: B1274943
CAS No.: 50803-23-1
M. Wt: 299.53 g/mol
InChI Key: MDITWYHGSGANSP-UHFFFAOYSA-N
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Description

4-bromo-3-chlorosulfonyl-benzoic Acid is a useful research compound. Its molecular formula is C7H4BrClO4S and its molecular weight is 299.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITWYHGSGANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395750
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
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Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50803-23-1
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
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Record name 4-bromo-3-(chlorosulfonyl)benzoic acid
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Foundational & Exploratory

Structure Elucidation of 4-bromo-3-chlorosulfonyl-benzoic acid: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comprehensive structure elucidation of 4-bromo-3-chlorosulfonyl-benzoic acid. As a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride group, its characterization requires an integrated analytical strategy. This document moves beyond simple data reporting, focusing on the causal logic behind experimental choices and the establishment of self-validating protocols to ensure the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Isomeric Landscape

Before any spectroscopic analysis, the elemental composition must be confirmed. The proposed structure, this compound, has a specific molecular formula and mass. High-Resolution Mass Spectrometry (HRMS) is the initial, indispensable tool.

The chemical formula is C₇H₄BrClO₄S. The presence of bromine and chlorine atoms creates a distinct isotopic pattern that serves as a primary diagnostic filter. The expected masses for the most abundant isotopes (⁷⁹Br, ³⁵Cl) and their heavier counterparts (⁸¹Br, ³⁷Cl) provide a complex but highly characteristic signature.

Table 1: Predicted Mass Spectrometry Data for C₇H₄BrClO₄S [1]

Adduct Type Formula Predicted m/z (Da)
[M-H]⁻ C₇H₃BrClO₄S⁻ 296.86292
[M+H]⁺ C₇H₅BrClO₄S⁺ 298.87748

| [M+Na]⁺ | C₇H₄BrClNaO₄S⁺ | 320.85942 |

The causality here is clear: confirming the molecular formula via HRMS is the foundational pillar upon which all subsequent structural data is built. Without this, any interpretation of NMR or IR data is speculative.

The Strategic Workflow: An Orthogonal Approach

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Connectivity & Regiochemistry cluster_3 Final Confirmation HRMS High-Resolution MS (Elemental Composition, Isotopic Pattern) FTIR FTIR Spectroscopy (-COOH, -SO₂Cl) HRMS->FTIR Confirms functional groups are plausible Xtal Single Crystal X-Ray (Definitive Structure) HRMS->Xtal Provides comprehensive data for absolute confirmation NMR 1D NMR (¹H, ¹³C) (Proton Environment, Carbon Skeleton) FTIR->NMR Guides NMR interpretation FTIR->Xtal Provides comprehensive data for absolute confirmation NMR_2D 2D NMR (COSY, HMBC) (H-H & C-H Connectivity) NMR->NMR_2D Assigns signals Deriv Chemical Derivatization (e.g., Esterification/ Amidation) NMR_2D->Deriv Suggests reactive sites NMR_2D->Xtal Provides comprehensive data for absolute confirmation

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Beyond the Molecular Ion

While HRMS confirms the 'what', tandem mass spectrometry (MS/MS) helps elucidate the 'how'—how the atoms are connected. The fragmentation pattern of this compound is predictable based on the lability of its functional groups.

The sulfonyl chloride moiety is a primary site for fragmentation. The bond between the benzene ring and the sulfur atom is prone to cleavage, as are the S-Cl and S-O bonds.

Fragmentation Parent [M]⁺˙ m/z ≈ 298 (C₇H₄BrClO₄S) Frag1 [M-Cl]⁺ m/z ≈ 263 Parent->Frag1 - Cl• Frag3 [M-COOH]⁺ m/z ≈ 253 Parent->Frag3 - •COOH Frag4 [M-Br]⁺ m/z ≈ 219 Parent->Frag4 - Br• Frag2 [M-SO₂Cl]⁺ m/z ≈ 183 Frag1->Frag2 - SO₂

Caption: Plausible MS fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative modes. The carboxylic acid suggests negative mode ([M-H]⁻) will be highly effective.[2]

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure a resolving power of >100,000.

  • Analysis: Compare the measured m/z of the molecular ion with the theoretical value for C₇H₄BrClO₄S. The mass error should be <5 ppm. Analyze the isotopic distribution to confirm the presence of one Br and one Cl atom.

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive evidence for the key functional groups. The spectrum is expected to be dominated by absorptions from the carboxylic acid and sulfonyl chloride moieties. A comparison with precursor molecules provides a powerful diagnostic context.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Predicted for Target Compound Observed in 4-Bromobenzoic Acid[3] Observed in 4-(Chlorosulfonyl)benzoic Acid[4]
O-H stretch (Carboxylic Acid) 2500-3300 (very broad) ~2500-3000 ~2500-3300
C=O stretch (Carboxylic Acid) ~1700-1720 ~1680 ~1700
S=O Asymmetric stretch ~1370-1390 N/A ~1380
S=O Symmetric stretch ~1170-1190 N/A ~1180

| C-Br stretch | ~500-600 | ~550 | N/A |

The presence of a very broad O-H stretch and a sharp carbonyl peak around 1700 cm⁻¹ is strong evidence for the carboxylic acid dimer, which is common in the solid state.[5][6] The two strong, sharp peaks for the S=O stretches are confirmatory for the sulfonyl group.[7]

NMR Spectroscopy: The Definitive Map of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise arrangement of substituents on the aromatic ring (regiochemistry).

¹H NMR Spectroscopy

The aromatic region will show three distinct protons. Their chemical shifts are influenced by the electronic nature of the substituents. The carboxylic acid, bromine, and sulfonyl chloride groups are all electron-withdrawing, shifting the protons downfield.

  • H-2: This proton is ortho to the carboxylic acid and meta to the sulfonyl chloride. It will likely appear as a doublet.

  • H-5: This proton is ortho to the bromine and meta to the carboxylic acid. It will be a doublet of doublets.

  • H-6: This proton is ortho to both the bromine and the sulfonyl chloride. It will be a doublet.

The precise coupling constants (J-values) will confirm the ortho and meta relationships between the protons, solidifying the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy

Seven distinct carbon signals are expected:

  • C-1 (Carboxylic Acid): ~165-170 ppm.

  • Aromatic Carbons (C1-C6): Six signals in the ~120-145 ppm range. The carbons directly attached to the electronegative substituents (C-1, C-3, C-4) will be significantly affected.

2D NMR for Unambiguous Assignment

While 1D spectra provide the core data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for self-validation.

  • COSY: Will show correlations between adjacent protons (H-5 with H-6), confirming their connectivity.

  • HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. For instance, H-2 should show a correlation to the carboxyl carbon (C=O), and H-5 should correlate to the carbon bearing the bromine (C-4). This data provides the final, irrefutable evidence for the proposed structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Spectra: Perform standard COSY and HMBC experiments.

  • Data Analysis: Integrate peaks, determine chemical shifts (ppm), and measure coupling constants (Hz). Use the 2D spectra to build a connectivity map of the molecule.

Synthesis and Chemical Confirmation

The structure can be further validated by its synthesis and subsequent derivatization. The compound is typically prepared via the chlorosulfonation of 4-bromobenzoic acid.[8]

Experimental Protocol: Synthesis of this compound [8]

  • Safety: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Reaction Setup: To a flask equipped with a stirrer and a gas outlet (to vent HCl), add 4-bromobenzoic acid (1 equivalent).

  • Reagent Addition: Slowly and carefully add an excess of chlorosulfonic acid (approx. 5 equivalents) while maintaining the temperature between 10-20°C with an ice bath.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 140-150°C for 2-3 hours until HCl evolution ceases.

  • Workup: Cool the reaction mixture and very cautiously pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent if necessary.

Confirmation via Derivatization: The reactive sulfonyl chloride can be converted into a stable sulfonamide by reacting the product with an amine (e.g., aniline). The resulting sulfonamide is a new compound with a distinct mass and NMR spectrum, and its successful characterization provides retroactive proof of the starting material's structure.

Conclusion

The structure elucidation of this compound is a case study in the necessity of a multi-technique, evidence-based approach. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a definitive and self-validating structural assignment can be achieved. The logic flows from establishing the elemental formula (HRMS), to identifying the functional components (IR), to mapping their precise connectivity and regiochemistry (NMR), with synthesis and derivatization providing the ultimate chemical confirmation.

References

  • PubChem. 3-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-3-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-bromo-3-(chlorosulfonyl)benzoic acid. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

  • NIST. Benzoic acid, 4-bromo- IR Spectrum. National Institute of Standards and Technology. [Link]

  • ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of C 6 H 5 COOH and C 6 D 5 COOH. [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on substituted benzoic acids. Moving beyond introductory concepts, this document delves into the nuanced interplay of electronic and steric effects that govern reactivity and regioselectivity. It offers a detailed examination of the underlying mechanisms, field-proven experimental protocols for key transformations, and a critical analysis of the limitations inherent to these reactions, particularly in the context of complex molecule synthesis relevant to drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists, providing both theoretical grounding and practical insights to effectively navigate the synthesis of polysubstituted benzoic acid derivatives.

The Fundamental Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds through a two-step mechanism:

  • Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as the arenium ion or sigma complex.[1]

  • Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic system.[1]

The overall transformation results in the substitution of a hydrogen atom on the aromatic ring with an electrophile.[2]

EAS_Mechanism A Aromatic Ring Intermediate Arenium Ion (Sigma Complex) A->Intermediate Attack of π-electrons E E+ (Electrophile) E->Intermediate Product Substituted Aromatic Ring Intermediate->Product Deprotonation HB H-Base+ Intermediate->HB Base Base Base->Intermediate

Caption: General mechanism of electrophilic aromatic substitution.

The Influence of the Carboxylic Acid Group and Other Substituents

The presence of substituents on the benzene ring profoundly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). These effects are primarily governed by the interplay of inductive and resonance effects.

Deactivating and Meta-Directing Nature of the Carboxylic Acid Group

The carboxylic acid (-COOH) group is a strong electron-withdrawing group. This property arises from both:

  • Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-R): The carbonyl group of the carboxylic acid can withdraw electron density from the aromatic ring via resonance, creating a partial positive charge on the ortho and para positions.

This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The resonance structures of benzoic acid illustrate the development of positive charges at the ortho and para positions, which electrostatically repel the incoming electrophile. Consequently, the meta position, being relatively less electron-deficient, is the preferred site of attack. This makes the carboxylic acid group a meta-director .[3]

Benzoic_Acid_Resonance cluster_0 Resonance Structures of Benzoic Acid start Benzoic Acid ortho_plus Orthopositively charged start->ortho_plus -R effect para_plus Parapositively charged ortho_plus->para_plus

Caption: Resonance delocalization in benzoic acid leading to meta-directing effect.

Synergistic and Antagonistic Effects of Multiple Substituents

In polysubstituted benzoic acids, the directing effects of the existing substituents can either reinforce (synergistic) or oppose (antagonistic) each other.

  • Synergistic Effects: When the directing effects of multiple substituents align, the regioselectivity of the incoming electrophile is highly predictable. For example, in 4-methyl-3-nitrobenzoic acid, both the methyl group (ortho, para-directing) and the nitro group (meta-directing) would direct an incoming electrophile to the 5-position.

  • Antagonistic Effects: When the directing effects of substituents are in opposition, the most powerfully activating group generally dictates the position of substitution. For instance, in 4-methoxybenzoic acid, the methoxy group is a strong activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The potent activating nature of the methoxy group will direct the incoming electrophile to the positions ortho to it (positions 3 and 5).[4]

Key Electrophilic Aromatic Substitution Reactions of Substituted Benzoic Acids

The following sections provide detailed protocols and mechanistic insights into the most common and synthetically useful EAS reactions performed on substituted benzoic acids.

Nitration

Nitration, the introduction of a nitro group (-NO₂), is a fundamental transformation in the synthesis of many pharmaceuticals and intermediates.[5] The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Experimental Protocol: Nitration of 4-Methylbenzoic Acid

This protocol details the synthesis of 4-methyl-3-nitrobenzoic acid.[6]

Materials and Reagents:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated nitric acid in an ice bath. Slowly add an equal volume of concentrated sulfuric acid while maintaining the low temperature. This mixture should be prepared in a fume hood with appropriate personal protective equipment.[6]

  • Reaction Setup: Dissolve 4-methylbenzoic acid in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the solution of 4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a mixture of ethanol and water to obtain purified 4-methyl-3-nitrobenzoic acid.[6]

Quantitative Data for Nitration of Benzoic Acid Derivatives

Starting MaterialMajor ProductTypical Yield (%)Reaction Temperature (°C)
Benzoic Acid3-Nitrobenzoic acid75-850-15
4-Methylbenzoic Acid4-Methyl-3-nitrobenzoic acid70-850-10
4-Chlorobenzoic Acid4-Chloro-3-nitrobenzoic acid~700-10

Note: Yields are approximate and can vary based on reaction scale and conditions.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.

Experimental Protocol: Bromination of m-Toluic Acid

This procedure describes the synthesis of 3-bromo-5-methylbenzoic acid.

Materials and Reagents:

  • m-Toluic acid (3-methylbenzoic acid)

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bisulfite solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve m-toluic acid in carbon tetrachloride. Add a catalytic amount of iron filings.

  • Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, gently heat the mixture to reflux for a period to ensure complete reaction.

  • Work-up: Cool the reaction mixture and wash with a dilute solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and recrystallize the crude product from a suitable solvent system to yield pure 3-bromo-5-methylbenzoic acid.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is believed to be sulfur trioxide (SO₃) or its protonated form.

Experimental Protocol: Sulfonation of Benzoic Acid

This protocol outlines the synthesis of 3-sulfobenzoic acid.

Materials and Reagents:

  • Benzoic acid

  • Fuming sulfuric acid (oleum)

  • Sodium chloride (NaCl)

Procedure:

  • Reaction Setup: Carefully add benzoic acid in portions to fuming sulfuric acid with stirring. The reaction is highly exothermic and should be cooled in an ice bath.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and maintain for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a saturated solution of sodium chloride. The sodium salt of the sulfonic acid will precipitate.

  • Purification: Filter the precipitated sodium salt and wash with a cold, saturated sodium chloride solution. The free sulfonic acid can be obtained by treating the sodium salt with a strong mineral acid.

Friedel-Crafts Reactions: A Noteworthy Limitation

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[8] However, these reactions are generally unsuccessful with strongly deactivated aromatic rings, such as benzoic acid.

Causality Behind the Limitation:

  • Deactivated Ring: The electron-withdrawing nature of the carboxylic acid group makes the benzene ring too electron-poor to react with the relatively weak electrophiles (carbocations or acylium ions) generated in Friedel-Crafts reactions.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a complex with the lone pairs of electrons on the oxygen atoms of the carboxylic acid group. This complexation further deactivates the ring and can render the catalyst inactive.

FC_Limitation cluster_1 Friedel-Crafts Limitation with Benzoic Acid Benzoic_Acid Benzoic Acid (-COOH) Complex Deactivated Complex Benzoic_Acid->Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Complexation No_Reaction No Friedel-Crafts Reaction Complex->No_Reaction

Caption: Complexation of the Lewis acid catalyst with the carboxylic acid group.

Synthesis of Polysubstituted Benzoic Acids in Drug Development

The synthesis of polysubstituted benzoic acids is of paramount importance in medicinal chemistry, as these scaffolds are present in numerous approved drugs and clinical candidates.[9] A strategic approach to the sequence of electrophilic substitution reactions is crucial to achieve the desired isomer.

Strategic Considerations:

  • Order of Reactions: The order in which substituents are introduced is critical. It is often advantageous to introduce an activating, ortho, para-directing group first, followed by the deactivating, meta-directing carboxylic acid group (or a precursor that can be later converted to a carboxylic acid).

  • Protecting Groups: In some cases, it may be necessary to use a protecting group for the carboxylic acid to prevent unwanted side reactions or to modify its directing effect.

  • Modern Methodologies: For challenging transformations, researchers can turn to advanced synthetic methods, such as transition-metal-catalyzed C-H activation, which can offer alternative regioselectivities.[10]

Conclusion

A thorough understanding of the principles governing electrophilic aromatic substitution on substituted benzoic acids is indispensable for the rational design and execution of synthetic routes in academic and industrial research. The deactivating and meta-directing nature of the carboxylic acid group presents both challenges and opportunities. By carefully considering the electronic and steric effects of all substituents, and by selecting appropriate reaction conditions, researchers can effectively control the regiochemical outcome of these reactions. This guide has provided a detailed overview of the key transformations, practical experimental protocols, and the critical limitations of this class of reactions, empowering scientists to confidently approach the synthesis of complex, polysubstituted benzoic acid derivatives.

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The Dichotomous Role of Bromine in Aromatic Sulfonation: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the role of bromine as a directing group in the sulfonation of aromatic compounds. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond textbook explanations to offer a nuanced understanding of the underlying principles and practical considerations that govern this important transformation. We will dissect the electronic interplay that dictates regioselectivity, explore the impact of reaction conditions, and highlight the synthetic utility of the resulting brominated sulfonic acids.

Introduction: Electrophilic Aromatic Substitution and the Influence of Substituents

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] The outcome of these reactions is profoundly influenced by the substituents already present on the ring. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

The sulfonation of an aromatic ring, which introduces a sulfonic acid (-SO₃H) group, is a classic example of EAS.[2] This reaction is particularly noteworthy for its reversibility, a feature that can be strategically exploited in multi-step syntheses.[3] When the aromatic substrate is bromobenzene, the bromine atom plays a critical and somewhat paradoxical role in directing the course of the sulfonation reaction.

The Dual Nature of Bromine as a Directing Group

Halogens, including bromine, are a unique class of substituents in the context of EAS. They are deactivating yet ortho-, para-directing.[4] This seemingly contradictory behavior is a direct consequence of the interplay between two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Bromine is more electronegative than carbon, leading to the withdrawal of electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[5]

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density through resonance partially counteracts the inductive effect. Crucially, this resonance donation is most effective at the ortho and para positions.

The overall deactivating nature of bromine indicates that the inductive effect outweighs the resonance effect. However, the resonance effect is key to understanding the regioselectivity of the reaction.

Mechanism and Regioselectivity in the Sulfonation of Bromobenzene

The sulfonation of bromobenzene proceeds via the archetypal EAS mechanism. The electrophile is typically sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[2] The SO₃ molecule is highly electrophilic due to the polarization of the sulfur-oxygen bonds.

The regiochemical outcome of the reaction is determined by the stability of the carbocation intermediate (the arenium ion or σ-complex) formed upon attack by the electrophile. Let's examine the resonance structures for ortho, meta, and para attack on bromobenzene:

G Resonance Structures of the Arenium Ion in the Sulfonation of Bromobenzene cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho1 [Image of the initial ortho attack resonance structure] ortho2 [Image of the second ortho resonance structure] ortho1->ortho2 ortho3 [Image of the third ortho resonance structure with a positive charge on the carbon bearing the bromine] ortho2->ortho3 meta1 [Image of the initial meta attack resonance structure] meta2 [Image of the second meta resonance structure] meta1->meta2 meta3 [Image of the third meta resonance structure] meta2->meta3 para1 [Image of the initial para attack resonance structure] para2 [Image of the second para resonance structure] para1->para2 para3 [Image of the third para resonance structure with a positive charge on the carbon bearing the bromine] para2->para3

Caption: Resonance contributors for the arenium ion formed during sulfonation of bromobenzene.

For both ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the bromine. In this specific contributor, the bromine atom can donate a lone pair of electrons to stabilize the positive charge, forming a bromonium ion. This additional resonance structure provides significant stabilization to the arenium ion. In contrast, for meta attack, the positive charge is never located on the carbon atom bearing the bromine atom, and thus, this additional stabilization is not possible. Consequently, the transition states leading to the ortho and para products are lower in energy than the transition state leading to the meta product, resulting in the observed ortho-, para-directing effect.

Experimental Considerations: Kinetic vs. Thermodynamic Control

The sulfonation of aromatic compounds is a reversible process, and this reversibility introduces the concepts of kinetic and thermodynamic control over the product distribution.[4] The relative proportions of the ortho and para isomers can be influenced by the reaction conditions, primarily temperature.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers. The ortho isomer is often formed faster due to the statistical advantage (two ortho positions versus one para position).

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for the interconversion of the isomeric products. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the isomers. The para isomer is generally more stable than the ortho isomer due to reduced steric hindrance between the bulky sulfonic acid group and the bromine atom.

A study on the sulfonation of bromobenzene with sulfur trioxide in liquid sulfur dioxide at -12 to -13°C (conditions favoring kinetic control) reported an isomer distribution of 98.93% para, 0.91% ortho, and 0.15% meta.[6] This pronounced preference for the para isomer even at low temperatures suggests that steric hindrance from the incoming electrophile plays a significant role in disfavoring the ortho position.

The same study also quantified the deactivating effect of the bromine atom, finding a relative rate constant ratio (k_benzene/k_bromobenzene) of 28.6, indicating that bromobenzene undergoes sulfonation significantly more slowly than benzene.[6]

The following table summarizes the expected influence of reaction conditions on the regioselectivity of bromobenzene sulfonation:

Reaction ConditionExpected OutcomeRationale
Low Temperature Kinetically controlled product mixture, though often still para-dominant due to sterics.The relative rates of formation determine the product ratio.
High Temperature Thermodynamically controlled product mixture, favoring the more stable para isomer.The reversibility of the reaction allows for equilibration to the most stable isomer.

Experimental Protocol: Synthesis of p-Bromobenzenesulfonic Acid

Materials:

  • Bromobenzene

  • Fuming sulfuric acid (20% SO₃)

  • Concentrated hydrochloric acid

  • Sodium chloride

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add bromobenzene.

  • With gentle stirring, slowly add fuming sulfuric acid to the bromobenzene. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture under reflux for several hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • The bromobenzenesulfonic acid will precipitate out of the aqueous solution. To further decrease its solubility, the solution can be saturated with sodium chloride.

  • Collect the crude product by vacuum filtration and wash it with cold, concentrated hydrochloric acid.

  • The crude product can be recrystallized from a minimal amount of hot water to yield purified p-bromobenzenesulfonic acid.

Safety Precautions: Fuming sulfuric acid is extremely corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

G Experimental Workflow for the Sulfonation of Bromobenzene reagents Bromobenzene + Fuming H₂SO₄ reaction Heating under Reflux reagents->reaction Exothermic Addition workup Quenching on Ice reaction->workup Cooling precipitation Salting out with NaCl workup->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification product p-Bromobenzenesulfonic Acid purification->product

Caption: A generalized workflow for the synthesis and purification of p-bromobenzenesulfonic acid.

Synthetic Utility of Bromobenzenesulfonic Acids in Drug Development

Bromobenzenesulfonic acids and their derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functionalities—the aromatic ring, the bromine atom, and the sulfonic acid group—allows for a variety of subsequent transformations.

  • Cross-Coupling Reactions: The bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Modification of the Sulfonic Acid Group: The sulfonic acid can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are common motifs in drug molecules.

  • Blocking Group Strategy: The reversibility of sulfonation allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophilic substitutions to specific positions.[3] After the desired transformations are complete, the sulfonic acid group can be removed by treatment with dilute acid and heat.

A recent study highlighted the therapeutic potential of 4-bromobenzenesulfonate derivatives.[7] The synthesized compounds were investigated for their interactions with several receptor proteins, including EGFR, VEGFR1, acetylcholinesterase, and Leishmania infantum trypanothione reductase, through molecular docking studies.[7] This research underscores the potential of the bromobenzenesulfonate scaffold in the design of new therapeutic agents.

Conclusion

The role of bromine as a directing group in the sulfonation of benzene is a classic illustration of the nuanced interplay of electronic and steric effects in organic chemistry. While its inductive effect deactivates the ring, the resonance donation of its lone pairs directs the incoming sulfonic acid group to the ortho and para positions. The reversibility of the sulfonation reaction introduces the element of kinetic versus thermodynamic control, allowing for the selective formation of the para isomer under appropriate conditions. The resulting bromobenzenesulfonic acids are versatile synthetic intermediates with applications in the development of new pharmaceutical agents. A thorough understanding of these principles is essential for researchers and scientists seeking to leverage this powerful transformation in their synthetic endeavors.

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Methodological & Application

The Versatile Scaffold: A Technical Guide to 4-Bromo-3-chlorosulfonyl-benzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Among the myriad of available reagents, 4-bromo-3-chlorosulfonyl-benzoic acid emerges as a trifunctional scaffold of significant utility. Its unique arrangement of a carboxylic acid, a reactive sulfonyl chloride, and a synthetically versatile bromine atom offers a powerful platform for the generation of diverse molecular architectures. This guide provides an in-depth exploration of this compound's properties, reactivity, and applications, complete with detailed protocols and the underlying chemical principles that govern its transformations.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. The strategic placement of its functional groups dictates its reactivity profile, allowing for selective transformations. The highly electrophilic sulfonyl chloride is the most reactive site, readily undergoing nucleophilic attack. The carboxylic acid offers a handle for amide bond formation or esterification, while the bromo substituent opens avenues for cross-coupling reactions to introduce further complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄BrClO₄S[1]
Molecular Weight 299.53 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 170-172 °C[4]
Solubility Soluble in DMSO and Ethyl Acetate (Slightly)[4]

The Chemistry of a Trifunctional Building Block: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

The Highly Reactive Sulfonyl Chloride: Gateway to Sulfonamides

The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone for the synthesis of a vast array of sulfonamide derivatives, a class of compounds with a rich history in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

G reagents R-NH₂ (Amine) Base start This compound reagents->start Nucleophilic Attack intermediate Tetrahedral Intermediate start->intermediate product 4-Bromo-3-(N-alkyl/aryl-sulfamoyl)benzoic Acid intermediate->product Chloride leaving group hcl HCl

Caption: General reaction scheme for sulfonamide synthesis.

The Carboxylic Acid: A Handle for Esterification and Amidation

The carboxylic acid moiety provides a secondary site for modification. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to generate the corresponding esters.[6] Alternatively, activation of the carboxylic acid, for instance by conversion to the acid chloride with thionyl chloride, facilitates amide bond formation with amines.[7][8]

It is crucial to consider the relative reactivity of the functional groups. The sulfonyl chloride is significantly more reactive than the carboxylic acid. Therefore, reactions with amines will preferentially occur at the sulfonyl chloride. To achieve selective reaction at the carboxylic acid, protection of the sulfonyl chloride or a two-step approach is often necessary.

The Bromo Substituent: A Locus for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups, dramatically expanding the accessible chemical space.

Detailed Application Protocols

The following protocols are provided as a guide for the synthetic manipulation of this compound. Researchers should adapt these procedures based on the specific substrate and desired product, with careful monitoring of reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of N-Substituted-4-bromo-3-sulfamoylbenzoic Acids

This protocol details the general procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Base (e.g., pyridine, triethylamine, or sodium carbonate) (2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1-1.5 equiv) and the base (2.0 equiv) in the chosen anhydrous solvent.[9]

  • Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring.[9]

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equiv) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours.[5][9] Monitor the reaction progress using TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent.[9] Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure sulfonamide derivative.[5]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve amine and base in anhydrous solvent B Cool to 0°C A->B D Add sulfonyl chloride solution dropwise B->D C Dissolve this compound C->D E Stir at room temperature (4-16h) D->E F Monitor by TLC E->F G Dilute and wash with HCl, water, brine F->G Reaction complete H Dry and concentrate G->H I Purify (recrystallization or chromatography) H->I

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Protocol 2: Esterification of the Carboxylic Acid Moiety

This protocol describes a standard Fischer esterification of the carboxylic acid group.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous alcohol (e.g., methanol, ethanol) (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)[6]

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in the anhydrous alcohol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[6]

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound are of significant interest in drug development due to their diverse biological activities. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs. The ability to readily diversify the structure at three distinct points makes this building block particularly valuable for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Recent research highlights the potential of benzoic acid derivatives in various therapeutic areas, including:

  • Anti-inflammatory Agents: 3-Sulfonamido benzoic acid derivatives have been investigated as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury.[10]

  • Anticancer Agents: Benzoic acid and its derivatives have been explored for their anticancer potential.[11] For instance, certain 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as EGFR inhibitors.[12]

  • Antiviral Agents: Substituted sulfonamidobenzoic acid derivatives have been designed as inhibitors of the enterovirus life cycle, acting as capsid binders.[13]

  • Antimicrobial Agents: Pyrazole derivatives incorporating a benzoic acid moiety have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[14]

Safety and Handling

This compound and sulfonyl chlorides, in general, are corrosive and moisture-sensitive compounds.[15] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, rinse immediately with plenty of water.[4] Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[18]

Hazard Information:

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation. [1][2]

  • Harmful if swallowed. [2]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[15][16][18][19]

Conclusion

This compound represents a powerful and versatile building block for synthetic chemists. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the differential reactivity of its functional groups and employing the appropriate synthetic strategies, researchers can unlock the full potential of this valuable scaffold to create novel and impactful chemical entities.

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The Halogenated Sulfonylbenzoic Acid Scaffold: A Cornerstone in Diuretic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Hunter

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a robust foundation for the development of potent and selective therapeutic agents. The halogenated 3-sulfamoylbenzoic acid core is one such exemplary scaffold, most notably embodied in the potent loop diuretic, bumetanide. While the user's interest lies in 4-bromo-3-chlorosulfonyl-benzoic acid, the available scientific literature extensively details the application of its close analog, 4-chloro-3-chlorosulfonyl-benzoic acid, as a pivotal intermediate in diuretic synthesis. The chemical principles and synthetic strategies employed for the chloro-analog are largely translatable to its bromo counterpart, providing a valuable blueprint for researchers. This guide, therefore, leverages the well-documented chemistry of 4-chloro-3-chlorosulfonyl-benzoic acid to provide a comprehensive overview of its application in the synthesis of loop diuretics, offering detailed protocols and mechanistic insights relevant to drug discovery professionals.

The Significance of the 4-Halo-3-sulfamoylbenzoic Acid Moiety

The discovery of sulfanilamide's diuretic properties was a serendipitous yet pivotal moment in medicinal chemistry[1]. This observation sparked decades of research, leading to the development of highly efficacious sulfonamide-type diuretics[1]. The 4-halo-3-sulfamoylbenzoic acid scaffold is a testament to this legacy, offering a trifecta of functionalities crucial for diuretic activity:

  • The Carboxylic Acid: This acidic group is a key pharmacophoric feature, essential for the molecule's interaction with its biological target[2][3].

  • The Sulfonamide Group: This moiety is indispensable for the high-ceiling diuretic activity characteristic of this class of drugs[4].

  • The Halogen Atom: The electron-withdrawing nature of the halogen at the 4-position enhances the diuretic potency.

The strategic placement of these groups on the benzoic acid ring creates a molecule primed for potent and specific inhibition of the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle, the primary mechanism of action for loop diuretics[2][5].

Application in the Synthesis of Bumetanide: A Potent Loop Diuretic

Bumetanide is a powerful loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease[6][7][8]. Its synthesis provides a quintessential example of the utility of 4-chloro-3-chlorosulfonyl-benzoic acid as a starting material. The overall synthetic pathway involves a series of well-established organic transformations.

Synthetic Workflow Overview

The synthesis of bumetanide from p-chlorobenzoic acid can be conceptualized in the following key stages:

bumetanide_synthesis_overview A p-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl -benzoic Acid A->B Chlorosulfonation C 4-Chloro-3-chlorosulfonyl -5-nitrobenzoic Acid B->C Nitration D Intermediates C->D Aminolysis, Phenoxylation, Reduction, Alkylation E Bumetanide D->E Final Steps

Caption: High-level overview of the synthetic route to Bumetanide.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of bumetanide, starting from p-chlorobenzoic acid. These protocols are synthesized from various literature sources to provide a comprehensive and practical guide for the research scientist.

Protocol 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

This initial step introduces the key sulfonyl chloride functionality.

Reaction Scheme:

protocol1 reactant p-Chlorobenzoic Acid product 4-Chloro-3-(chlorosulfonyl)benzoic Acid reactant->product Heat reagent Chlorosulfonic Acid

Caption: Chlorosulfonation of p-chlorobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Chlorobenzoic acid156.57400.00 g2.55
Chlorosulfonic acid116.521.49 kg12.77

Procedure:

  • In a 2L three-necked flask equipped with a mechanical stirrer, cautiously add chlorosulfonic acid (1.49 kg, 12.77 mol)[3].

  • While stirring, add p-chlorobenzoic acid (400.00 g, 2.55 mol) in portions at room temperature[3].

  • After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours[3].

  • Increase the temperature to 140°C and continue stirring for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[3].

  • Once the reaction is complete, cool the mixture to room temperature[3].

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring, maintaining the temperature between 0-5°C[3].

  • Stir the resulting slurry for 10 minutes at 0-5°C to ensure complete precipitation[3].

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid[9].

  • Dry the product under vacuum to yield 4-chloro-3-(chlorosulfonyl)benzoic acid as an off-white solid. (Expected yield: ~74%)[3].

Protocol 2: Synthesis of 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid

Nitration of the aromatic ring is a crucial step to introduce a nitro group, which will later be reduced to an amine.

Reaction Scheme:

protocol2 reactant 4-Chloro-3-(chlorosulfonyl) -benzoic Acid product 4-Chloro-3-(chlorosulfonyl) -5-nitrobenzoic Acid reactant->product reagent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Nitration of 4-chloro-3-(chlorosulfonyl)benzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-3-(chlorosulfonyl)benzoic acid255.08(from previous step)-
Concentrated Sulfuric Acid98.08--
Fuming Nitric Acid63.01--

Procedure:

  • Dissolve 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated sulfuric acid in a suitable reaction vessel[3].

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 20°C[10].

  • After the addition is complete, allow the reaction to stir for several hours. The reaction progress can be monitored by TLC[3].

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid.

Subsequent Synthetic Steps to Bumetanide

The synthesis of bumetanide continues from 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid through a series of key transformations:

  • Aminolysis: The sulfonyl chloride is reacted with ammonia to form the corresponding sulfonamide[11].

  • Phenoxylation: The chloro group is displaced by a phenoxy group through reaction with a phenoxide salt[11].

  • Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent such as hydrogen gas with a palladium catalyst[11][12].

  • Reductive Amination: The newly formed amino group is alkylated with butyraldehyde in the presence of a reducing agent to introduce the butylamino side chain[11][13][14].

A detailed protocol for the final reductive amination step is provided below as a representative example of a key transformation in the synthesis of bumetanide and its analogs.

Protocol 3: Reductive Amination of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

This final step introduces the n-butyl group to form bumetanide.

Reaction Scheme:

protocol3 reactant 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid product Bumetanide reactant->product reagent1 n-Butyraldehyde reagent1->product reagent2 Reducing Agent (e.g., NaBH4) reagent2->product

Caption: Reductive amination to form Bumetanide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid324.330.1 mol0.1
n-Butanol (as solvent and reactant)74.12500 mL-
Boron trifluoride diethyl etherate141.935 mmol0.005
Ferric chloride162.205 mmol0.005
2 M Sodium hydroxide solution40.00200 mL-
Ethanol46.07100 mL-
Concentrated Hydrochloric acid36.46to pH 2-3-

Procedure:

  • To a reaction flask, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (0.1 mol) and n-butanol (500 mL). Stir the mixture at room temperature[15].

  • Add boron trifluoride diethyl etherate (5 mmol) and ferric chloride (5 mmol) to the reaction flask[15].

  • Continue stirring at room temperature for 6 hours, monitoring the reaction by TLC until completion[15].

  • After the reaction is complete, distill off the majority of the n-butanol under reduced pressure[15].

  • To the residue, add 2 M sodium hydroxide solution (200 mL) and ethanol (100 mL). Heat the mixture to reflux for 30 minutes[15].

  • Cool the solution and adjust the pH to 8-8.2 with concentrated hydrochloric acid to precipitate the sodium salt of bumetanide[15].

  • Filter the precipitate and redissolve it in water (300 mL).

  • Acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate bumetanide[15].

  • Collect the product by filtration, wash with water, and dry to obtain pure bumetanide. (Expected yield: ~95%)[15].

Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter

Loop diuretics, including bumetanide, exert their therapeutic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle[2][5].

nkcc2_inhibition cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitial Fluid Lumen_ions Na+ K+ 2Cl- NKCC2 NKCC2 Transporter Lumen_ions->NKCC2 Normal Transport Bloodstream To Bloodstream NKCC2->Bloodstream Ion Reabsorption Bumetanide Bumetanide Bumetanide->NKCC2 Inhibition

Caption: Mechanism of action of Bumetanide on the NKCC2 transporter.

This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream[16]. The retention of these ions within the tubule creates an osmotic gradient that draws water into the tubule, leading to increased urine output (diuresis)[5].

Structure-Activity Relationship (SAR) Insights

The development of bumetanide was the result of systematic structure-activity relationship studies of numerous 3-amino-5-sulfamoylbenzoic acid derivatives[2]. Key SAR findings for this class of diuretics include:

  • Acidic Group at C1: A carboxylic acid or a bioisosteric equivalent at the 1-position is crucial for optimal activity[4].

  • Activating Group at C4: An electron-withdrawing group, such as a halogen or a phenoxy group, at the 4-position enhances diuretic potency[4].

  • Sulfamoyl Group at C5: An unsubstituted sulfonamide group at the 5-position is essential for high-ceiling diuretic activity[4].

  • Substituent at C3: The nature of the substituent at the 3-position can significantly influence potency. In the case of bumetanide, the n-butylamino group was found to be optimal.

These SAR insights underscore the importance of the 4-halo-3-sulfamoylbenzoic acid scaffold as a highly tunable platform for the design of potent diuretic agents.

Conclusion

The 4-halo-3-chlorosulfonyl-benzoic acid scaffold, exemplified by its chloro-derivative, is a cornerstone in the synthesis of potent loop diuretics like bumetanide. Its trifunctional nature provides a versatile platform for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their drug discovery efforts, facilitating the synthesis and evaluation of novel diuretic candidates based on this privileged structural motif.

References

  • Bumetanide--the way to its chemical structure. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Bumetanide. (n.d.). Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved January 28, 2026, from [Link]

  • Bumetanide. (2023, May 22). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved January 28, 2026, from [Link]

  • Bumetanide (oral route). (2025, November 30). Mayo Clinic. Retrieved January 28, 2026, from [Link]

  • Larsen, B. R., et al. (2015). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British journal of pharmacology, 172(19), 4576–4588. [Link]

  • Na–K–Cl cotransporter. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Diuretics. (n.d.). CV Pharmacology. Retrieved January 28, 2026, from [Link]

  • Preparation method of bumetanide. (2023). Google Patents.
  • Loop Diuretics. (n.d.). CV Pharmacology. Retrieved January 28, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(4).
  • Plata, C., et al. (2015). Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2. American Journal of Physiology-Renal Physiology, 308(3), F189-F202. [Link]

  • A kind of synthetic method of bumetanide. (2018). Google Patents.
  • Method for preparing bumetanide. (2009). Google Patents.
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structure Activity Relationship of Loop Diuretics | Furosemide Bumetanide SAR Medicinal Chemistry. (2022, April 18). YouTube. Retrieved January 28, 2026, from [Link]

  • bumetanide | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 28, 2026, from [Link]

  • SAR of Loop Diuretics (Sulphonamide Derivatives). (2024, August 2). YouTube. Retrieved January 28, 2026, from [Link]

  • Loop Diuretics. (2023, May 22). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved January 28, 2026, from [Link]

  • Bumetanide. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

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Application Notes and Protocols: Derivatization of Amines with 4-Bromo-3-chlorosulfonyl-benzoic Acid for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the landscape of modern drug discovery and chemical biology, the synthesis of novel molecular entities with high efficiency and structural diversity is paramount. 4-Bromo-3-chlorosulfonyl-benzoic acid stands out as a strategic bifunctional reagent for the derivatization of primary and secondary amines. Its utility lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a versatile carboxylic acid. The sulfonyl chloride provides a robust handle for the formation of stable sulfonamide linkages, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the carboxylic acid and the bromo-substituent offer valuable points for further synthetic diversification, enabling the construction of complex molecular architectures and libraries of compounds for screening.

This document provides a comprehensive guide to the derivatization of amines with this compound, delving into the underlying chemical principles, offering detailed, field-proven protocols, and discussing the analytical methods for product validation.

Chemical Principles and Mechanistic Insights

The core of this derivatization is the nucleophilic acyl substitution reaction between an amine and the sulfonyl chloride moiety. The presence of a strong electron-withdrawing bromine atom ortho to the sulfonyl chloride group enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The chloride ion, being a good leaving group, is expelled.

  • Proton Transfer: A base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the stable sulfonamide product. The neutralization of the hydrochloric acid (HCl) byproduct is crucial to drive the reaction to completion.[1]

Caption: General mechanism of sulfonamide formation.

Physicochemical Properties of the Reagent

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₇H₄BrClO₄S
Molecular Weight 302.53 g/mol
Appearance White to off-white solid
Melting Point 185-189 °C
CAS Number 50803-23-1[3]

Note: Physical properties can vary slightly between suppliers.

Experimental Protocols

Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Protocol 1: General Aqueous Derivatization of Primary and Secondary Amines

This protocol is a robust and environmentally friendly method suitable for a wide range of water-soluble amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[1] Chill the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Reagent Addition: In a separate container, dissolve this compound (10.5 mmol, 3.18 g) in a minimal amount of a suitable organic solvent like THF or acetone (if necessary for solubility) or add it portion-wise as a solid directly to the chilled amine solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Alternatively, if the product does not precipitate cleanly, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product can be further purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Derivatization of Less Reactive or Sterically Hindered Amines using an Organic Base

For amines with lower nucleophilicity or significant steric hindrance, a non-aqueous system with a stronger organic base is often more effective. Pyridine can serve as both the base and the solvent.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (5 mmol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add this compound (5.5 mmol, 1.66 g) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up:

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product by appropriate analytical techniques.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through a multi-faceted approach to validation:

  • In-Process Monitoring: The use of TLC is critical for confirming the consumption of the starting amine and the formation of the more polar sulfonamide product. This allows for real-time assessment of the reaction's progress and endpoint.

  • Spectroscopic Confirmation: Unambiguous structural confirmation of the final product must be obtained through spectroscopic methods.

    • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of all protons and carbons, confirming the formation of the sulfonamide bond and the integrity of the aromatic core.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the product's identity.

  • Chromatographic Purity: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).[5] This is especially critical for compounds intended for biological screening, where impurities can lead to false-positive or false-negative results.

Workflow Visualization

Synthesis_Workflow Start Start DissolveAmine Dissolve Amine & Base Start->DissolveAmine Cool Cool to 0-5 °C DissolveAmine->Cool AddReagent Add 4-Bromo-3- chlorosulfonyl-benzoic acid Cool->AddReagent React Stir at Room Temp (4-6h) AddReagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Acidify & Precipitate/ Extract Monitor->Workup Complete Purify Recrystallize/ Chromatography Workup->Purify Characterize NMR, MS, HPLC Purify->Characterize End Pure Product Characterize->End

Caption: A typical workflow for the synthesis and purification of sulfonamides.

Conclusion

This compound is a powerful and versatile reagent for the derivatization of amines. The protocols outlined in this application note provide a solid foundation for the synthesis of a wide array of sulfonamide-containing molecules. By understanding the underlying chemical principles and adhering to rigorous analytical validation, researchers can confidently employ this reagent to accelerate their efforts in drug discovery and the development of novel chemical probes.

References

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • Journal of AOAC International. (2020). Review of Analytical Methods for Sulfonamides. Retrieved from [Link]

  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • PubMed. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chlorosulfonation of 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-(chlorosulfonyl)benzoic Acid

4-Bromo-3-(chlorosulfonyl)benzoic acid is a key bifunctional intermediate in medicinal chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, a sulfonyl chloride, and a bromine atom, offers a versatile platform for the synthesis of a diverse array of complex molecules. The differential reactivity of the carboxylic acid and the highly electrophilic sulfonyl chloride moieties allows for sequential, regioselective modifications, making it a valuable building block for constructing compound libraries for lead discovery and optimization. Furthermore, the bromine atom serves as a handle for further diversification through cross-coupling reactions. This application note provides a comprehensive guide to the experimental procedure for the synthesis of 4-bromo-3-(chlorosulfonyl)benzoic acid, grounded in the principles of electrophilic aromatic substitution, with a strong emphasis on safety and product validation.

Reaction Mechanism and Regioselectivity: An In-depth Analysis

The chlorosulfonation of 4-bromobenzoic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction proceeds through the in-situ generation of the highly electrophilic chlorosulfonium ion (SO2Cl+) from chlorosulfonic acid.[1][2]

Generation of the Electrophile:

2 ClSO3H ⇌ SO2Cl+ + SO3Cl- + H2SO4

The benzene ring of 4-bromobenzoic acid, acting as a nucleophile, then attacks the chlorosulfonium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base (such as the chlorosulfate anion) restores the aromaticity of the ring, yielding the final product.

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. In this case, the incoming electrophile is directed to the position that is ortho to the bromine atom and meta to the carboxylic acid group. This is due to the interplay of inductive and resonance effects of the substituents, which stabilizes the transition state leading to this specific isomer.

Materials and Apparatus

Reagents Grade Supplier
4-Bromobenzoic Acid≥98%Sigma-Aldrich
Chlorosulfonic Acid≥99%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Calcium ChlorideAnhydrousVWR
Crushed Ice--
Deionized Water--

Apparatus:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser with a gas outlet connected to a gas trap (containing a sodium hydroxide solution)

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Chemical resistant gloves (butyl rubber or Viton), safety goggles, face shield, and a lab coat. All operations should be conducted in a certified chemical fume hood.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Chlorosulfonation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge 4-bromobenzoic acid into a three-necked flask B Equip flask with reflux condenser, dropping funnel, and thermometer A->B C Place flask on a magnetic stirrer with a heating mantle B->C D Add chlorosulfonic acid dropwise via dropping funnel C->D E Heat the reaction mixture to 140-150°C D->E F Maintain temperature and stir for 8 hours E->F G Cool the reaction mixture to room temperature F->G H Slowly pour the reaction mixture onto crushed ice G->H I Filter the precipitated solid (crude product) H->I J Dissolve the crude product in diethyl ether I->J K Wash the ethereal solution with water J->K L Dry the organic layer over anhydrous calcium chloride K->L M Remove the solvent under reduced pressure L->M N Dry the final product in vacuo M->N

Caption: Experimental workflow for the chlorosulfonation of 4-bromobenzoic acid.

Detailed Experimental Protocol

1. Reaction Setup:

  • In a 500 mL three-necked round-bottom flask, place 20.1 g (0.1 mol) of 4-bromobenzoic acid.

  • Equip the flask with a reflux condenser connected to a gas trap, a 125 mL dropping funnel, and a thermometer.

  • Place the apparatus on a magnetic stirrer fitted with a heating mantle in a well-ventilated chemical fume hood.

2. Chlorosulfonation Reaction:

  • Carefully add 80 mL (approximately 1.2 mol) of chlorosulfonic acid to the dropping funnel.

  • Add the chlorosulfonic acid dropwise to the stirred 4-bromobenzoic acid over a period of 30 minutes. Caution: The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • After the addition is complete, slowly heat the reaction mixture to 140-150°C.

  • Maintain this temperature and continue stirring for 8 hours. The reaction mixture will become a dark, viscous liquid.

3. Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

  • With extreme caution , slowly and carefully pour the reaction mixture in a thin stream into the stirred ice-water mixture. This will decompose the excess chlorosulfonic acid and precipitate the product. This step is highly exothermic and will generate large volumes of HCl gas.

  • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

4. Purification:

  • Dissolve the crude solid in approximately 200 mL of diethyl ether.

  • Transfer the ethereal solution to a separatory funnel and wash it twice with 100 mL portions of deionized water to remove any remaining acids.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Dry the resulting white to off-white solid in a vacuum oven at room temperature to obtain the final product, 4-bromo-3-(chlorosulfonyl)benzoic acid.[3]

Safety Precautions and Waste Disposal

Safety:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. [4][5] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle it in a chemical fume hood and wear appropriate PPE, including a face shield and acid-resistant gloves.

  • The reaction and work-up procedures generate significant amounts of hydrogen chloride gas. Ensure the gas trap is functioning correctly to neutralize the acidic fumes.

  • The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with caution in a large, open beaker to avoid splashing and uncontrolled boiling.

Waste Disposal:

  • Neutralize the acidic aqueous filtrate from the work-up with a suitable base (e.g., sodium bicarbonate) before disposing of it according to local regulations.

  • Dispose of all solvent waste in appropriately labeled containers.

Characterization and Data Presentation

The successful synthesis of 4-bromo-3-(chlorosulfonyl)benzoic acid can be confirmed by various analytical techniques.

Parameter Expected Value/Observation
Appearance White to off-white solid
Yield 70-80% (typical)
Melting Point 185-188 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 13.8 (br s, 1H, COOH), 8.35 (d, 1H), 8.15 (dd, 1H), 7.95 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)Expected signals in the aromatic region (125-145 ppm) and a carboxylic acid signal (>165 ppm)
FTIR (KBr, cm⁻¹)~3100 (O-H stretch, broad), ~1700 (C=O stretch), ~1380 & ~1180 (asymmetric and symmetric SO₂ stretch), ~1020 (S-Cl stretch)

Note: The provided NMR data is based on typical chemical shifts for similar structures. Actual values may vary slightly.

Mechanism of Action Diagram (Illustrative)

The utility of 4-bromo-3-(chlorosulfonyl)benzoic acid is exemplified in its use as a precursor for the synthesis of sulfonamide-based inhibitors of various enzymes. The following diagram illustrates a general mechanism of how a derivative might interact with a hypothetical enzyme active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Sulfonamide Inhibitor Enzyme Enzyme Pocket AminoAcid1 Key Amino Acid Residue 1 (e.g., Lysine, Arginine) AminoAcid2 Key Amino Acid Residue 2 (e.g., Histidine, Serine) Inhibitor Derivative of 4-Bromo-3-(sulfamoyl)benzoic acid Inhibitor->Enzyme binds to and inhibits Carboxylate Carboxylate Group Inhibitor->Carboxylate forms ionic bond with Sulfonamide Sulfonamide Group Inhibitor->Sulfonamide forms hydrogen bonds with Carboxylate->AminoAcid1 Sulfonamide->AminoAcid2

Caption: Illustrative binding of a sulfonamide derivative in an enzyme active site.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-bromo-3-(chlorosulfonyl)benzoic acid. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis. The provided characterization data serves as a benchmark for validating the identity and purity of the synthesized compound.

References

  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?[Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorosulfonic Acid. [Link]

  • 3D chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, August 11). 17.4: Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.

Sources

The Lynchpin in Diuretic Drug Discovery: A Guide to 4-Bromo-3-chlorosulfonyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-bromo-3-chlorosulfonyl-benzoic acid stands out as a critical building block, particularly in the development of potent diuretic drugs. Its unique trifunctional structure—a carboxylic acid, a reactive sulfonyl chloride, and a bromine atom—offers a modular platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical & Safety Profile

Before delving into synthetic protocols, a thorough understanding of the properties and hazards of this compound is essential for its safe handling and effective use.

PropertyValue
CAS Number 50803-23-1
Molecular Formula C₇H₄BrClO₄S
Molecular Weight 299.53 g/mol
Appearance White to off-white solid
Melting Point Not clearly defined, decomposes
Solubility Reacts with water, soluble in some organic solvents

Safety Precautions: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also harmful if swallowed and can cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety shower and eyewash station should be readily accessible.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound is achieved through the electrophilic aromatic substitution of 4-bromobenzoic acid using an excess of chlorosulfonic acid. The carboxylic acid group is a deactivating, meta-directing group; however, under forcing conditions with a large excess of the sulfonating agent, substitution occurs ortho to the carboxylic acid and meta to the bromine.

Reaction Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Bromobenzoic Acid 4-Bromobenzoic Acid Reaction Reaction 4-Bromobenzoic Acid->Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Quenching Quenching Reaction->Quenching Heat Isolation Isolation Quenching->Isolation Ice-water Product This compound Isolation->Product Filtration Sulfonamide_Formation cluster_sulfonamide Sulfonamide Synthesis Intermediate 4-Bromo-3-chlorosulfonyl- benzoic Acid Reaction Nucleophilic Substitution Intermediate->Reaction Amine Primary or Secondary Amine Amine->Reaction Sulfonamide 4-Bromo-3-(N-substituted sulfamoyl)benzoic Acid Reaction->Sulfonamide Base Base Base->Reaction HCl scavenger

Caption: General workflow for the synthesis of sulfonamides.

General Protocol for Sulfonamide Synthesis

This generalized protocol can be adapted for a variety of primary and secondary amines.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (at least 2 equivalents)

  • A suitable solvent (e.g., water, a lower molecular weight alcohol, or the corresponding amine) [2]* Acid for workup (e.g., acetic acid) [2] Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine in the chosen solvent. If using water, a base like sodium carbonate can be used to maintain alkaline conditions. [3][4]2. Addition of Sulfonyl Chloride: Cool the amine solution in an ice bath. Slowly add this compound portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [3]4. Workup:

    • If an excess of a volatile amine was used, it can be removed by heating on a steam bath. [2] * Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the sulfonamide product. [2]5. Purification: Collect the precipitated solid by vacuum filtration and dry. The crude product can be further purified by recrystallization from an appropriate solvent.

Case Study: A Precursor to Diuretic Drugs

A notable application of this compound is in the synthesis of 4-bromo-3-sulfamoylbenzoic acid, a precursor to various diuretic compounds. [2] Specific Protocol: Synthesis of 4-Bromo-3-sulfamoylbenzoic Acid [2]

  • Reaction: Carefully add this compound (50 g) in portions to concentrated ammonium hydroxide (250 mL) while maintaining the temperature at 15°C. [2]2. Standing: Allow the reaction mixture to stand at room temperature for three hours. [2]3. Ammonia Removal: Heat the mixture on a steam bath to remove excess ammonia. [2]4. Precipitation: Cool the solution and acidify with acetic acid to precipitate the 4-bromo-3-sulfamoylbenzoic acid. [2]5. Isolation: Collect the product by filtration and dry. [2] This intermediate can then be further functionalized to produce a variety of diuretic agents. The underlying principle of action for many sulfonamide-based diuretics involves the inhibition of specific ion transporters in the kidneys, leading to increased excretion of water and electrolytes.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals. Its synthesis, while requiring careful handling of corrosive reagents, is straightforward. The subsequent derivatization of its sulfonyl chloride group provides a robust platform for the creation of diverse molecular libraries for drug discovery. The protocols and information presented in this guide are intended to equip researchers with the foundational knowledge to safely and effectively utilize this important chemical building block in their synthetic endeavors.

References

  • H. M. Loux, E. J. Cragoe, Jr., "4-halo-3-sulfamoylbenzamides and methods of preparing the same," U.S.
  • PubChem, "3-Bromo-4-chlorobenzoic acid," National Center for Biotechnology Information. [Link]

  • Wikipedia, "Bumetanide," Wikimedia Foundation. [Link]

  • A. A. Siddiqui et al., "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs," Scientifica (Cairo), vol. 2016, Article ID 8941490, 2016. [Link]

Sources

Application Note: A Guide to Analytical Methods for Monitoring Reactions with 4-bromo-3-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

4-bromo-3-chlorosulfonyl-benzoic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the development of pharmaceutical agents and specialty chemicals. Its bifunctional nature, featuring a carboxylic acid and a highly reactive sulfonyl chloride group, allows for sequential, regioselective reactions. The sulfonyl chloride moiety readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively—functional groups prevalent in a multitude of bioactive molecules. Given the compound's reactivity and the importance of reaction specificity, precise and reliable in-process monitoring is not merely a matter of procedural formality but a cornerstone of process safety, yield optimization, and impurity control.

This technical guide provides researchers, process chemists, and drug development professionals with a detailed overview of robust analytical methods for monitoring chemical transformations involving this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering the scientist to adapt and troubleshoot effectively. The protocols described herein are designed as self-validating systems, integrating chromatographic and spectroscopic techniques to provide a holistic view of the reaction landscape.

The Imperative for In-Process Reaction Monitoring

The primary objectives of monitoring a reaction involving this compound are to track the consumption of the starting material, quantify the formation of the desired product, and identify any significant side products or intermediates. The sulfonyl chloride group is susceptible to hydrolysis, which can compete with the desired nucleophilic substitution, leading to the formation of the corresponding sulfonic acid. This makes real-time analysis critical for establishing reaction endpoints and preventing yield loss. An integrated analytical approach, leveraging the strengths of multiple techniques, is therefore indispensable.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For tracking the progress of reactions in a complex mixture, High-Performance Liquid Chromatography (HPLC) is the preeminent technique. Its high resolution and sensitivity allow for the simultaneous separation and quantification of the starting material, product, and potential impurities.

Expertise & Rationale: Method Development Insights

The choice of a reversed-phase (RP) HPLC method is logical for this application due to the aromatic and moderately polar nature of the analyte and its derivatives.[1] A C18 column is the standard choice, offering excellent hydrophobic retention and separation capabilities.

The mobile phase composition is critical. A typical mobile phase consists of an aqueous component with an acid modifier and an organic solvent like acetonitrile or methanol.[2][3] The acid (e.g., formic acid or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group on the analyte and its products.[1] This ensures a consistent retention mechanism and sharp, symmetrical peak shapes. A gradient elution (gradually increasing the organic solvent concentration) is often necessary to resolve compounds with differing polarities—from the relatively polar sulfonic acid byproduct to the less polar sulfonamide product—within a reasonable timeframe. UV detection is ideal, as the aromatic rings in all key components exhibit strong chromophores.[4]

Experimental Protocol: HPLC Monitoring of Sulfonamide Formation

This protocol outlines the monitoring of the reaction between this compound and a primary amine (e.g., benzylamine) to form the corresponding sulfonamide.

Step 1: Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at designated time points (t=0, 1h, 2h, etc.).

  • Immediately quench the reaction in the aliquot by diluting it 100-fold in a known volume (e.g., 4.95 mL) of mobile phase (50:50 acetonitrile:water) in a volumetric flask. This prevents further reaction and precipitates any incompatible salts.

  • Vortex the diluted sample thoroughly.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Step 2: HPLC Instrumentation and Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 235 nm[4]

  • Injection Volume: 10 µL

Step 3: Data Analysis

  • Integrate the peak areas for the starting material, product, and any identified byproducts.

  • Calculate the percent conversion by monitoring the decrease in the starting material's peak area relative to t=0 or an internal standard.

  • Plot the concentration or relative peak area of reactants and products over time to determine the reaction kinetics and endpoint.

Data Presentation: Expected HPLC Profile
CompoundExpected Retention Time (min)Key Characteristics
4-bromo-3-sulfonic acid-benzoic acid (Hydrolysis byproduct)~ 4-6Most polar, elutes earliest.
This compound (Reactant)~ 10-12Starting material. Its peak area should decrease over time.
Benzylamine (Example Nucleophile)~ 7-9Consumption can also be monitored.
N-benzyl-4-bromo-3-sulfamoylbenzoic acid (Product)~ 13-15Least polar, elutes latest. Its peak area should increase over time.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Reaction Reaction Vessel Aliquot Withdraw Aliquot Reaction->Aliquot Time Point Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter HPLC_vial HPLC Vial Filter->HPLC_vial Autosampler Autosampler Injection HPLC_vial->Autosampler HPLC_system HPLC System (C18 Column) Autosampler->HPLC_system Detector UV Detector HPLC_system->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: Workflow for HPLC reaction monitoring.

Spectroscopic Confirmation and Characterization

While HPLC provides quantitative data on reaction progress, spectroscopic methods are essential for confirming the structural identity of the products and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is a powerful tool for unambiguous structural elucidation. For reaction monitoring, specific proton signals serve as diagnostic markers. The aromatic protons adjacent to the highly electron-withdrawing sulfonyl chloride group will be significantly deshielded (shifted downfield).[5] Upon conversion to a sulfonamide, the electronic environment of these protons changes, causing a predictable shift in their resonance frequency. The appearance of a new signal for the N-H proton of the sulfonamide (often a broad singlet) is also a clear indicator of product formation.

Protocol: NMR Sample Preparation

  • Withdraw a larger aliquot (e.g., 0.5 mL) from the reaction.

  • Remove the solvent under reduced pressure (if the reaction solvent is not deuterated).

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the starting material and the more polar products, and the acidic and N-H protons are readily observable.

  • Transfer the solution to an NMR tube for analysis.

Data Presentation: Diagnostic ¹H NMR Shifts (in DMSO-d₆)

CompoundAromatic Protons (ppm)Other Key Signals (ppm)
This compound (Reactant)~ 7.8 - 8.5Carboxylic acid proton: ~13.5 (broad)
N-benzyl-4-bromo-3-sulfamoylbenzoic acid (Product)~ 7.5 - 8.2Sulfonamide N-H: ~8.5-9.5 (broad); Benzyl CH₂: ~4.3
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides definitive confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the components. For reactions involving this compound, MS is particularly useful due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] Observing this unique isotopic signature in the molecular ion peak for the starting material provides high confidence in its identification. The disappearance of this pattern and the appearance of a new molecular ion peak corresponding to the product, which will still retain the bromine isotopic pattern, confirms the conversion. Electrospray Ionization (ESI) in negative mode is highly effective for these acidic compounds.

Protocol: LC-MS Analysis

  • Utilize the same sample preparation and HPLC conditions as described in Section 3.2.

  • Divert the eluent from the HPLC column post-UV detection into the mass spectrometer source.

  • MS Parameters (Negative ESI Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.5 kV

    • Scan Range: 100-500 m/z

    • Source Temperature: 150 °C

Data Presentation: Expected Molecular Ion Peaks (m/z)

CompoundFormulaExpected [M-H]⁻ (m/z)Key Isotopic Features
This compound (Reactant)C₇H₄BrClO₄S296.86Complex pattern due to Br and Cl isotopes.[6]
N-benzyl-4-bromo-3-sulfamoylbenzoic acid (Product)C₁₄H₁₁BrNO₄S383.96Distinct M, M+2 peaks for the single Br isotope.
4-bromo-3-sulfonic acid-benzoic acid (Hydrolysis)C₇H₅BrO₅S278.91Distinct M, M+2 peaks for the single Br isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid, often qualitative, technique excellent for tracking the change in functional groups. The sulfonyl chloride group has very strong and characteristic asymmetric and symmetric stretching vibrations.[5] The disappearance of these bands and the concurrent appearance of bands associated with the sulfonamide group (N-H stretch and S=O stretches at a slightly different frequency) provides a quick confirmation of the chemical transformation.

Protocol: Acquiring an FTIR Spectrum

  • Withdraw a small aliquot of the reaction mixture.

  • If the concentration is high enough, a spectrum can be taken directly using an ATR (Attenuated Total Reflectance) probe.

  • Alternatively, place a drop of the solution on a salt plate (e.g., NaCl) and evaporate the solvent to leave a thin film for analysis.

Data Presentation: Key FTIR Absorption Frequencies (cm⁻¹)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Indication
Sulfonyl Chloride (S-Cl)S=O asymmetric stretch~1370-1410Presence of reactant.[5]
S=O symmetric stretch~1160-1204Presence of reactant.[5]
Sulfonamide (S-N)N-H stretch~3200-3300Formation of product.
S=O asymmetric stretch~1315-1350Shift confirms product formation.
S=O symmetric stretch~1140-1180Shift confirms product formation.

An Integrated Analytical Strategy

No single technique tells the whole story. A robust monitoring strategy combines these methods for a comprehensive understanding of the reaction.

Integrated_Strategy cluster_tools Analytical Techniques Start Start Reaction InProgress Reaction In Progress Start->InProgress HPLC HPLC / UPLC (Quantitative Progress) InProgress->HPLC Periodic Sampling Endpoint Determine Endpoint Workup Reaction Workup & Isolation Endpoint->Workup Final Final Product Characterization Workup->Final MS LC-MS (ID Confirmation) Final->MS NMR ¹H NMR (Structural Proof) Final->NMR HPLC->Endpoint >99% Conversion FTIR FTIR (Functional Group Check)

Caption: Decision workflow for integrated reaction analysis.

This strategy uses HPLC as the primary tool for quantitative monitoring to decide the reaction endpoint. Once the reaction is deemed complete, a full suite of spectroscopic analyses (NMR, MS) is performed on the isolated material to confirm its structure, purity, and identity unequivocally.

Conclusion

Effective monitoring of reactions involving this compound is crucial for successful synthetic outcomes. By employing a multi-faceted analytical strategy centered around quantitative HPLC and supported by confirmatory spectroscopic techniques like NMR, MS, and FTIR, researchers can gain deep insights into their reaction dynamics. This approach not only ensures the desired product is formed but also provides critical data for process optimization, impurity profiling, and ultimately, the development of safe and efficient chemical syntheses.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Advanced Chemistry Development, Inc. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Li, Y., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • SIELC. Separation of Benzoic acid, 3-(chlorosulfonyl)- on Newcrom R1 HPLC column. [Link]

  • NIST. Benzoic acid, 4-bromo-. NIST WebBook. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]

  • Al-Magrami, A. A. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubChem. 4-bromo-3-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Al-Magrami, A. A. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. University of Science and Technology Journals. [Link]

Sources

Custom Synthesis of 4-Bromo-3-chlorosulfonyl-benzoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the custom synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer in-depth scientific rationale, field-proven insights, and robust, self-validating methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a pivotal bifunctional building block in modern medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the sulfonyl chloride, and the aryl bromide. This arrangement allows for sequential and selective modifications, providing a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.

The sulfonyl chloride group is highly reactive towards nucleophiles, readily forming stable sulfonamides upon reaction with primary and secondary amines. Sulfonamides are a well-established pharmacophore found in a wide array of drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The carboxylic acid offers a handle for further derivatization, such as esterification or amide bond formation, enabling the modulation of pharmacokinetic properties. Finally, the bromo substituent serves as a versatile point for modification through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3]

This guide will elucidate the core synthetic pathways, provide detailed, step-by-step protocols, and discuss the critical parameters for successful and reproducible synthesis and derivatization of this important intermediate.

Core Synthesis: Preparation of this compound

The primary route to this compound involves the direct electrophilic substitution of 4-bromobenzoic acid using chlorosulfonic acid. This reaction leverages the directing effects of the existing substituents on the aromatic ring.

Mechanistic Considerations

The carboxylic acid group is a deactivating meta-director, while the bromine atom is a deactivating but ortho-, para-director. In this case, the incoming chlorosulfonyl group is directed to the position ortho to the bromine and meta to the carboxylic acid (position 3). The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol: Chlorosulfonation of 4-Bromobenzoic Acid

This protocol is adapted from established literature procedures.[4]

Materials and Equipment:

  • 4-Bromobenzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Ether

  • Calcium chloride (anhydrous)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle with a stirrer

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Rotary evaporator

Safety Precautions:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[5][6]

  • The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction setup includes a gas trap or is vented to a scrubber.

Procedure:

  • Carefully add 4-bromobenzoic acid (e.g., 100.5 g) to an excess of chlorosulfonic acid (e.g., 330 ml) in a round-bottom flask equipped with a reflux condenser and a gas outlet.[4]

  • Heat the reaction mixture to 145°C with stirring for 8 hours.[4] The high temperature is necessary to drive the electrophilic substitution with the deactivating substituents present.

  • Allow the reaction mixture to cool to room temperature and stand overnight.[4]

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction mixture dropwise to the ice-water mixture with vigorous stirring.[4] This step is highly exothermic and will generate a large amount of HCl gas. Perform this in an efficient fume hood.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid product by filtration using a Büchner funnel.

  • Purification: Dissolve the crude product in ether. Transfer the ethereal solution to a separatory funnel and wash with water to remove any remaining acid.[4]

  • Dry the ether layer over anhydrous calcium chloride.[4]

  • Remove the ether by distillation using a rotary evaporator to yield the purified this compound.[4]

  • Dry the final product under vacuum at room temperature.[4]

Visualizing the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 4-bromobenzoic acid B Add excess chlorosulfonic acid A->B C Heat to 145°C for 8 hours B->C D Cool to room temperature and stand overnight C->D E Quench dropwise into ice-water D->E F Filter precipitated solid E->F G Dissolve in ether and wash with water F->G H Dry over CaCl2 G->H I Evaporate solvent H->I J Dry under vacuum I->J

Caption: Workflow for the synthesis of this compound.

Derivatization Strategies: Unleashing the Synthetic Potential

The true utility of this compound lies in its capacity for diverse and selective derivatization.

Formation of Sulfonamides

The highly electrophilic sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This is a cornerstone reaction in the synthesis of many biologically active molecules.[1]

General Protocol for Sulfonamide Synthesis:

Materials and Equipment:

  • This compound

  • Amine of choice (primary or secondary)

  • Base (e.g., sodium carbonate, triethylamine, or excess amine)

  • Solvent (e.g., deionized water, dichloromethane, or an alcohol)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the amine (e.g., 1.0 equivalent) and a suitable base (e.g., 1.2 equivalents of sodium carbonate) in the chosen solvent.[1]

  • Cool the mixture to 0°C in an ice bath with continuous stirring.[1]

  • Dissolve this compound (1.0 equivalent) in a minimal amount of a compatible solvent and add it dropwise to the cooled amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture (if in an aqueous basic solution) to precipitate the sulfonamide product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield the pure sulfonamide derivative.[1]

  • Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.[7]

Conversion to the Acid Chloride and Subsequent Amidation

The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[4][8] This acyl chloride can then be reacted with amines to form amides, further expanding the molecular diversity.

Protocol for Acid Chloride Formation:

Safety Precautions:

  • Thionyl chloride is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate PPE.[9][10] It reacts with water to produce HCl and SO2 gases.

Procedure:

  • To a flask containing this compound (e.g., 30 g), add an excess of thionyl chloride (e.g., 170 ml).[4]

  • Heat the mixture at reflux for 3 hours.[4]

  • After cooling, remove the excess unreacted thionyl chloride by distillation.[4] The resulting 4-bromo-3-(chlorosulfonyl)benzoyl chloride can often be used in the next step without further purification.[4]

Visualizing the Derivatization Pathways:

G This compound This compound Sulfonamide Derivatives Sulfonamide Derivatives This compound->Sulfonamide Derivatives R1R2NH, Base 4-Bromo-3-(chlorosulfonyl)benzoyl chloride 4-Bromo-3-(chlorosulfonyl)benzoyl chloride This compound->4-Bromo-3-(chlorosulfonyl)benzoyl chloride SOCl2, reflux Amide Derivatives Amide Derivatives 4-Bromo-3-(chlorosulfonyl)benzoyl chloride->Amide Derivatives R3R4NH

Caption: Key derivatization pathways of the core scaffold.

Analytical Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. A multi-technique approach is recommended.[7]

Technique Primary Application Expected Observations for this compound
NMR Spectroscopy Structural Elucidation, Purity Assessment¹H NMR will show characteristic aromatic proton signals with splitting patterns consistent with the 1,2,4-trisubstituted ring. ¹³C NMR will show the corresponding carbon signals, including those for the carboxyl and sulfonyl-bearing carbons.
IR Spectroscopy Functional Group IdentificationStrong C=O stretch for the carboxylic acid (~1700 cm⁻¹), characteristic S=O stretches for the sulfonyl chloride (~1370 and 1180 cm⁻¹), and O-H stretch for the carboxylic acid (~3000 cm⁻¹, broad).
Mass Spectrometry Molecular Weight ConfirmationThe mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
HPLC Purity AssessmentA single major peak in the chromatogram indicates high purity. Can be used to quantify the product.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery and development. The protocols outlined in this guide provide a robust foundation for its synthesis and derivatization. The orthogonal reactivity of its functional groups allows for a combinatorial approach to library synthesis, enabling the efficient exploration of chemical space in the search for new therapeutic agents. Future applications will likely continue to leverage this scaffold's unique properties to create targeted therapies with improved efficacy and safety profiles.

References

  • Heinzelman, R. V. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent No. 3,203,987. Washington, DC: U.S.
  • Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

  • Various Authors. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]

  • Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171–1176. [Link]

  • Kastner, C., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(69), 9883-9886. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Clough, J. M., et al. (2003). Process for the manufacture of arylsulfonyl chloride. U.S.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5128. [Link]

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Stauffer Chemical Company. (1991). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES. European Patent No. EP 0 447 421 B1. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]

  • National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

Sources

Troubleshooting & Optimization

purification of crude 4-bromo-3-chlorosulfonyl-benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-SO2CL-004 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

The Molecule: 4-Bromo-3-chlorosulfonyl-benzoic acid Critical Challenge: Dual Functionality & Hydrolytic Instability.

This molecule contains two reactive handles: a carboxylic acid (


) and a sulfonyl chloride (

). The primary purification challenge is the hydrolytic instability of the sulfonyl chloride group. Upon exposure to atmospheric moisture or "wet" solvents, the

group hydrolyzes to the sulfonic acid (

).

The Consequence: The sulfonic acid derivative is highly hygroscopic, often resulting in the product "oiling out" rather than crystallizing, and drastically lowering the melting point.

The Solution: An anhydrous binary solvent system (Solvent/Anti-solvent) is required. We utilize the polarity difference between the target molecule (moderately polar) and its hydrolysis impurities (highly polar/ionic) to achieve separation.

Solubility Profile & Solvent Selection

The following table summarizes the solubility behavior of the target compound versus its common impurities.

Solvent SystemRoleSolubility at Reflux (

)
Solubility at

(

)
Compatibility
Toluene Primary Solvent High Low Excellent. Inert to

.
Heptane / Hexane Anti-Solvent LowInsolubleExcellent. Induces precipitation.
Chlorobenzene Alternative SolventHighModerateGood. Use if Toluene solubility is insufficient.
Water CONTAMINANT N/AN/AFATAL. Causes rapid hydrolysis to sulfonic acid.
Ethanol / Methanol CONTAMINANT HighHighFATAL. Forms sulfonate esters (solvolysis).
Acetic Acid (Glacial) Niche SolventHighModerateAcceptable only if strictly anhydrous.

The "Golden Path" Protocol: Toluene/Heptane Recrystallization

Prerequisites:

  • Crude Material: Dried crude solid (ensure no residual aqueous acid from synthesis).

  • Glassware: Flame-dried or oven-dried glassware.

  • Atmosphere: Nitrogen or Argon blanket recommended.[1]

Step-by-Step Methodology
  • Dissolution (The Critical Phase):

    • Place the crude this compound in a round-bottom flask.

    • Add anhydrous Toluene (approx. 5-7 mL per gram of crude).

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If the solid does not dissolve completely at reflux, add more Toluene in small increments (1 mL/g).

  • Hot Filtration (Removal of Inorganic Salts):

    • If insoluble particles remain (likely inorganic salts like NaBr or sulfates), filter the solution while hot through a fluted filter paper or a sintered glass funnel.

    • Tip: Pre-heat the funnel to prevent premature crystallization clogging the filter.

  • Crystallization (The Binary Addition):

    • Return the clear filtrate to a gentle boil.

    • Slowly add anhydrous Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add just enough Toluene (dropwise) to clear the cloudiness.

  • Controlled Cooling:

    • Remove from heat.[2] Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

    • Mechanism:[3][4][5][6][7] Slow cooling promotes the growth of pure crystal lattices, excluding the sulfonic acid impurities.

    • Once at room temperature, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation & Drying:

    • Filter the crystals rapidly using vacuum filtration.

    • Wash the cake with a small amount of cold, dry Heptane .

    • Drying: Dry in a vacuum desiccator over

      
       or conc. 
      
      
      
      .
    • Warning: Do not oven dry >

      
       without vacuum, as thermal decomposition can occur.
      

Visualization: Process & Degradation Pathways

A. Purification Workflow

PurificationWorkflow Start Crude Material (Solid) Dissolve Dissolve in Boiling Toluene (Anhydrous) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove Salts) CheckSol->Filter No (Solids present) AddAnti Add Heptane to Cloud Point CheckSol->AddAnti Yes Filter->AddAnti Cool Slow Cooling (RT -> 4°C) AddAnti->Cool Isolate Vacuum Filtration Wash with Cold Heptane Cool->Isolate Dry Vacuum Desiccator (P2O5) Isolate->Dry Success Pure Crystals (White Needles) Dry->Success

Caption: Figure 1.[5][7][8][9][10] Step-by-step workflow for the recrystallization of this compound using a Toluene/Heptane binary system.

B. The "Silent Killer": Hydrolysis Pathway[1]

Hydrolysis Reactant Target Molecule (-SO2Cl) Impurity Sulfonic Acid Impurity (-SO3H) Reactant->Impurity Hydrolysis Water H2O (Atmospheric/Solvent) Water->Impurity HCl HCl Gas Impurity->HCl Byproduct

Caption: Figure 2. The hydrolysis mechanism.[1][5] Water attacks the sulfonyl chloride, yielding the hygroscopic sulfonic acid and HCl gas.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil/gum at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out." It usually happens for two reasons:

  • Impurity Level: The crude contained too much sulfonic acid (hydrolysis product). The sulfonic acid is not soluble in toluene and separates as a gum.

  • Cooling Speed: You cooled the solution too fast. Fix: Re-heat the mixture to boiling. Add a small amount of a slightly more polar solvent (like Chlorobenzene or a very small amount of dry Ethyl Acetate) to dissolve the oil. Allow to cool much more slowly. If the oil persists, decant the supernatant (which contains your product) away from the oily impurity and crystallize the supernatant.

Q2: The melting point is broad and lower than reported ( ).

Diagnosis: Wet product or partial hydrolysis. Fix: Sulfonic acid impurities drastically lower the melting point.

  • Check if the solid is dry.[11]

  • Perform a "swish wash": Suspend the solid in dry Pentane or Hexane, stir for 10 minutes, and filter. This removes surface impurities.

  • If the MP is still low, re-recrystallize using strictly anhydrous toluene.

Q3: Can I use Ethanol or Methanol?

Answer: ABSOLUTELY NOT. Alcohols react with sulfonyl chlorides to form sulfonate esters (e.g., Ethyl 4-bromo-3-chlorosulfonylbenzoate). You will chemically transform your product into a different molecule.

Q4: The solution turned pink/red during heating.

Diagnosis: Thermal decomposition or trace iron contamination. Fix: Sulfonyl chlorides can darken at high temps. Ensure you do not heat above


. If the color is intense, add a small amount of activated charcoal during the hot dissolution step, stir for 5 minutes, and filter hot.

Analytical Validation

To confirm the success of your purification, use the following metrics:

  • Melting Point: Expect

    
      (dec.) [1].
    
  • Silver Nitrate Test (Qualitative): Dissolve a small crystal in Ethanol (sacrificial). Add aqueous

    
    . A white precipitate (
    
    
    
    ) confirms the presence of labile chloride (the
    
    
    group). Note: This confirms identity, not purity.
  • 1H NMR: Run in

    
     or anhydrous 
    
    
    
    . Look for the absence of the broad
    
    
    proton (usually >11 ppm) and sharp aromatic signals.

References

  • US Patent 5136043A. Process for the preparation of aromatic sulfonyl chlorides. (1992). Link

  • Organic Syntheses. p-Toluenesulfonyl Chloride. Coll. Vol. 1, p.146 (1941). Link (Demonstrates Toluene/Petroleum Ether purification of similar sulfonyl chlorides).

  • Sanecki, P. et al. Kinetics of hydrolysis of aromatic mono- and disulfonyl chlorides. Canadian Journal of Chemistry, 65(9), 2263-2267. Link

  • PubChem Compound Summary. 4-Bromo-3-chlorosulfonylbenzoic acid.[12]Link (For physical property verification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl chlorides, as they are corrosive and lachrymators.

Sources

Technical Support Center: Optimization of Reaction Temperature for Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of sulfonyl chlorides. Temperature is not merely a parameter to be set; it is the most critical variable dictating the success, safety, and purity of your final product. Mismanagement of reaction temperature is the primary cause of failed syntheses, leading to low yields, intractable byproduct profiles, and, in some cases, hazardous runaway reactions.

This document moves beyond simple protocols to explain the causality behind temperature-related phenomena. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs): The "Why" Behind Temperature Control

Q1: Why is temperature so critical in sulfonyl chloride synthesis?

A1: Temperature control is paramount because it governs the delicate balance between reaction kinetics and the stability of reactants, intermediates, and the desired product.

  • Reaction Rate: Like most chemical reactions, the formation of sulfonyl chlorides is temperature-dependent. Insufficient temperature can lead to sluggish or incomplete reactions, leaving significant amounts of starting material. Conversely, higher temperatures accelerate the reaction, which can be beneficial if controlled. For instance, some chlorosulfonation reactions require heating to reflux (151-156 °C) to achieve completion within a reasonable timeframe.[1]

  • Intermediate Stability: Many synthetic routes proceed through thermally sensitive intermediates. A classic example is the synthesis from aryl amines, which involves a diazonium salt intermediate. These salts are notoriously unstable and can decompose violently if the temperature is not strictly maintained, typically between -5 °C and 5 °C.[2]

  • Product Stability: The sulfonyl chloride functional group itself is susceptible to hydrolysis, especially at elevated temperatures in the presence of water. This leads to the formation of the corresponding sulfonic acid, a common and often difficult-to-remove impurity.[1][2] The rate of hydrolysis is highly temperature-dependent.[3]

  • Side Reactions: Temperature dictates the selectivity of the reaction. Unwanted side reactions, such as the formation of sulfones or disulfides, often have different activation energies than the desired reaction.[2] Maintaining an optimal temperature minimizes these competing pathways.

Q2: How does the optimal temperature range vary with different synthetic methods?

A2: The ideal temperature profile is entirely dependent on the chosen synthetic route and reagents. There is no single "correct" temperature.

  • From Arenes (Chlorosulfonation): This classic method using chlorosulfonic acid (ClSO₃H) is highly exothermic and requires strict temperature staging. The initial addition of the aromatic substrate to the acid is typically performed at very low temperatures (-25 °C to 0 °C) to control the initial exotherm.[1][4] The reaction mixture is then often heated, sometimes to reflux, to drive the reaction to completion.[1]

  • From Sulfonic Acids/Salts: Conversion of sulfonic acids or their salts to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride often requires heating, but conditions are generally milder than direct chlorosulfonation.

  • From Sulfonyl Hydrazides: This modern approach allows for very mild reaction conditions. Using N-chlorosuccinimide (NCS), sulfonyl chlorides can be synthesized from sulfonyl hydrazides at room temperature, which is ideal for sensitive substrates.[5]

  • From Thiols/Disulfides (Oxidative Chlorination): These methods, often using reagents like bleach (NaOCl) and HCl, require low temperatures (e.g., below -5 °C) to control the oxidation state and prevent the formation of over-oxidized byproducts.[4]

  • From Anilines (Sandmeyer-Type Reaction): As mentioned, the diazotization step and the subsequent reaction with a sulfur dioxide source must be conducted at low temperatures (typically -5 to 5 °C) to manage the stability of the diazonium salt intermediate.[2]

Troubleshooting Guide: Common Temperature-Related Issues

Q3: My reaction yield is very low, with a lot of unreacted starting material. Is the temperature too low?

A3: This is a classic kinetics problem. If your reaction has stalled and analysis (TLC, LC-MS, NMR) confirms the presence of starting material but no significant byproducts, the temperature is likely insufficient to overcome the activation energy barrier.

Recommended Actions:

  • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10 °C) and monitor the reaction progress closely at each step.

  • Consult Literature: Verify the temperature used in established protocols for your specific substrate and reagent system. Some reactions, particularly with deactivating groups on an aromatic ring, may require forcing conditions like high-temperature reflux to proceed.[1]

  • Consider Reaction Time: Before increasing the temperature, ensure the reaction has been running for a sufficient duration. Some reactions are simply slow at a given temperature.

Q4: My yield is low, and I'm isolating a significant amount of sulfonic acid. What's going wrong?

A4: The presence of sulfonic acid points directly to the hydrolysis of your sulfonyl chloride product. This is an extremely common issue caused by excessive heat during the reaction or, more frequently, during the aqueous workup.

Recommended Actions:

  • Control the Quench: The quenching of reactive chlorinating agents (e.g., ClSO₃H) with water is violently exothermic. This step MUST be performed at low temperatures. A recommended procedure involves cooling the completed reaction mixture to room temperature and then adding it slowly to a separate, chilled vessel of water or an ice/water mixture, maintaining the quench temperature at or below 0 °C, and in some cases as low as -10 °C.[1]

  • Cold Workup: Perform all subsequent aqueous washes and extractions using chilled solutions and equipment. Minimize the contact time between the organic layer containing your product and any aqueous phase.

  • Drying and Storage: Ensure the final product is thoroughly dried, as residual moisture can cause hydrolysis during storage. Store the sulfonyl chloride in a tightly sealed container under an inert atmosphere (N₂ or Ar) at low temperature (0-4 °C).

Q5: The reaction is dangerously exothermic upon adding my substrate to the chlorinating agent. How can I manage this?

A5: This is a critical safety issue, especially when working with powerful reagents like chlorosulfonic acid. An uncontrolled exotherm can lead to pressure buildup, loss of containment, and runaway reactions.[1]

Recommended Actions:

  • Low-Temperature Addition: Pre-cool the chlorinating agent to a very low temperature (e.g., -25 °C to 0 °C) before beginning the addition of your substrate.[1][4]

  • Portion-wise or Slow Addition: Never add the entire amount of substrate at once. Add it in small portions or via a syringe pump over a prolonged period, carefully monitoring the internal reaction temperature.

  • Efficient Stirring and Cooling: Ensure the reaction flask is in an appropriately sized cooling bath (e.g., ice/salt, dry ice/acetone) and that stirring is vigorous enough to ensure efficient heat transfer from the reaction mixture to the bath.

  • Scale Considerations: The risk of an uncontrolled exotherm increases significantly with scale.[1] Be extra cautious when scaling up and consider a pilot reaction at a smaller scale to establish a safe temperature profile.

Q6: My desired sulfonyl chloride seems to be decomposing during purification by distillation or chromatography. How can I avoid this?

A6: Some sulfonyl chlorides are thermally labile and cannot withstand high temperatures, even for short periods.

Recommended Actions:

  • Avoid High-Temperature Distillation: If possible, purify the product by other means. If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Low-Temperature Chromatography: If using column chromatography, consider performing the purification in a cold room or using a jacketed column with a cooling circulator. Pre-chill the eluent.

  • Recrystallization: This is often the best method for purifying solid sulfonyl chlorides. It avoids the high temperatures of distillation and the prolonged exposure of chromatography.

  • Stability Testing: In some cases, it's noted that sulfonyl chlorides can decompose even at -20 °C over a week.[4] It is crucial to use the product promptly after synthesis or to establish its storage stability.

Data Summary & Protocols

Table 1: Typical Temperature Parameters for Common Sulfonyl Chloride Syntheses
Synthesis MethodCommon ReagentsSubstrate Addition TemperatureReaction TemperatureCritical Notes & Causality
Chlorosulfonation Chlorosulfonic Acid (ClSO₃H)-25 °C to 0 °C[1][4]25 °C to 156 °C (Reflux)[1]Addition is highly exothermic; low temp is for safety and control. Heating is required to drive the electrophilic substitution.
Sandmeyer-Type NaNO₂, HCl, SO₂, CuCl-5 °C to 0 °C[2]-3 °C to 5 °C[2]Diazonium salt intermediate is explosive and decomposes rapidly at higher temperatures. Strict low-temp control is non-negotiable.
Oxidative Chlorination NaOCl / HClBelow -5 °C[4]Below 0 °C[4]Low temperature is required to control the powerful oxidizing agent, prevent over-oxidation, and manage the exotherm.
From Sulfonyl Hydrazides N-Chlorosuccinimide (NCS)Room Temperature[5]Room Temperature[5]This method proceeds through a mild mechanism, avoiding harsh reagents and extreme temperatures, making it suitable for delicate molecules.
Experimental Protocol: Synthesis of an Aryl Sulfonyl Chloride via Chlorosulfonation

This protocol is a representative example and must be adapted for specific substrates and scales. A thorough risk assessment is mandatory before proceeding.

Objective: To synthesize an aryl sulfonyl chloride from an arene using chlorosulfonic acid, with rigorous temperature control.

Methodology:

  • Vessel Preparation: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure all glassware is completely dry.

  • Reagent Chilling: Charge the flask with chlorosulfonic acid (e.g., 4-8 equivalents). Begin stirring and cool the flask in a dry ice/acetone bath to an internal temperature of -25 °C.

  • Substrate Addition (Critical Step): Dissolve the aromatic substrate (1 equivalent) in a minimal amount of a suitable inert solvent (if necessary) and charge it to the addition funnel. Add the substrate dropwise or portion-wise to the chilled chlorosulfonic acid, ensuring the internal temperature does not rise above -20 °C .[1] This slow, controlled addition is crucial to manage the initial exotherm.

  • Reaction Progression: Once the addition is complete, allow the mixture to stir at low temperature for a short period (e.g., 15-30 minutes). Then, slowly allow the reaction to warm to room temperature.

  • Heating to Completion: Gently heat the reaction mixture using an oil bath to the target temperature (e.g., 60 °C or reflux, as determined by preliminary experiments) and hold for the required time (e.g., 2-4 hours), monitoring by TLC or LC-MS.[1][4]

  • Controlled Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, larger flask equipped with a mechanical stirrer, prepare a slurry of crushed ice and water. Very slowly, add the reaction mixture to the ice slurry with vigorous stirring, ensuring the quench temperature remains below 5 °C.

  • Workup and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<35 °C). Purify the crude product by recrystallization or low-temperature chromatography.

Visual Workflow and Troubleshooting Guides

Diagram 1: Temperature Optimization Workflow

Caption: A logical workflow for systematically optimizing reaction temperature.

Diagram 2: Troubleshooting Temperature-Related Issues

Troubleshooting_Tree P0 Problem Encountered: Low Yield / Impure Product Q1 Analysis shows mainly unreacted starting material? P0->Q1 Q2 Analysis shows significant byproduct formation? P0->Q2 A1 Action: Insufficient Kinetics 1. Increase reaction time. 2. Incrementally increase    reaction temperature. Q1->A1 Yes Q1->Q2 No Q3 Is the main byproduct the sulfonic acid? Q2->Q3 Yes P1 Issue: Reaction too vigorous or uncontrollable? Q2->P1 No A2 Action: Product Hydrolysis 1. Ensure quench temp is < 5°C. 2. Use chilled solutions for workup. 3. Minimize contact with water. Q3->A2 Yes A3 Action: Competing Side Reactions 1. Lower reaction temperature to    improve selectivity. 2. Re-evaluate reagent stoichiometry    and addition rate. Q3->A3 No A4 Action: Poor Exotherm Control 1. Lower initial addition temp. 2. Decrease rate of addition. 3. Improve stirring & cooling bath. P1->A4

Caption: A decision tree for troubleshooting common temperature issues.

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • General preparation method of sulfonyl chloride.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. NIH National Center for Biotechnology Information. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

Sources

Technical Support Center: Synthesis of Multifunctional Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of multifunctional benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. We understand that the synthesis of these valuable compounds is often fraught with challenges, from controlling selectivity to achieving high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to overcome synthetic hurdles.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section is structured to address the most pressing and frequently encountered problems in the synthesis of complex benzoic acid derivatives.

Poor Regioselectivity in Aromatic Ring Functionalization

Controlling the position of incoming substituents on the benzoic acid scaffold is a primary challenge. The inherent directing effects of the carboxyl group and other substituents can lead to mixtures of isomers, complicating purification and reducing yields.

Q: My electrophilic aromatic substitution (e.g., nitration, halogenation) on a substituted benzoic acid is yielding a mixture of regioisomers. How can I improve selectivity?

A: This is a classic problem rooted in the electronic nature of the substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1] However, the final regiochemical outcome depends on the interplay between all substituents on the ring.

  • Causality: When you have competing directing groups (e.g., an activating, ortho,para-directing methoxy group and the meta-directing carboxyl group), the stronger activating group typically governs the position of substitution. For instance, in 3-methoxybenzoic acid, electrophilic substitution is complex, often leading to a mixture of products because both groups exert influence.[2]

  • Troubleshooting Steps:

    • Assess Directing Group Influence: Analyze the relative strengths of all substituents. Strongly activating groups (e.g., -OH, -OR, -NH2) will dominate over the deactivating carboxyl group.

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically stable one.

    • Employ Steric Hindrance: Bulky substituents can block certain positions. For example, the "ortho effect" describes how bulky groups ortho to the carboxylic acid can force it out of the plane of the aromatic ring, altering its electronic influence.[3]

    • Consider a Directed Metalation Approach: For precise control, especially for ortho-functionalization, consider directed ortho-lithiation (DoM). This involves deprotonating the position ortho to a directing group using a strong base like an organolithium reagent. The carboxylate itself can act as a directing group.[4][5]

Q: I am attempting a transition-metal-catalyzed C-H activation/functionalization on my benzoic acid, but I'm getting poor regioselectivity. Why is this happening?

A: While the carboxylate group is an excellent directing group for ortho C-H activation, other functional groups can interfere or compete.[6]

  • Causality: The regioselectivity in C-H activation is determined by the formation of a stable cyclometalated intermediate. The catalyst (e.g., Palladium, Rhodium, Iridium) coordinates to the carboxylate, bringing the metal center into proximity with the ortho C-H bonds.[7] However, other coordinating groups on the molecule (e.g., pyridines, amides) can also direct the catalyst, leading to a loss of selectivity. Furthermore, electronic and steric effects of other ring substituents can influence which ortho C-H bond is more reactive.[2]

  • Troubleshooting Protocol:

    • Evaluate Substrate: Identify all potential coordinating groups on your benzoic acid derivative. Strongly coordinating heterocycles may require temporary protection or the use of a catalyst less sensitive to inhibition.[8]

    • Optimize the Catalyst System: The choice of metal, ligand, and oxidant is critical. For example, the regioselectivity of rhodium-catalyzed annulation of alkoxy-substituted benzoic acids can be influenced by the steric bulk of the supporting ligand on the catalyst.[2]

    • Change the Directing Group: If the carboxylate is not providing sufficient control, it can be temporarily converted into a more powerful directing group (e.g., an aminoquinoline amide), with the carboxylate being regenerated after the C-H functionalization step.[6]

Workflow: Selecting a Strategy for Regiocontrolled Functionalization

The following diagram outlines a decision-making process for achieving desired regioselectivity.

G start Goal: Regiospecific Functionalization target_pos What is the target position? start->target_pos ortho Ortho Position target_pos->ortho ortho meta Meta Position target_pos->meta meta para Para Position target_pos->para para dom Strategy: Directed ortho-Lithiation (DoM) or C-H Activation ortho->dom meta_check Is the carboxyl group the dominant directing influence? meta->meta_check para_strat Strategy: Multi-step synthesis. Use a blocking group for the ortho position or start from a para-substituted precursor. para->para_strat dom_check Are functional groups compatible with strong base / transition metals? dom->dom_check dom_yes Proceed with DoM / C-H Activation. Optimize catalyst and conditions. dom_check->dom_yes Yes dom_no Use Protecting Groups or Multi-Step Synthesis via Ortho-Blocking Strategy. dom_check->dom_no No meta_yes Strategy: Direct Electrophilic Aromatic Substitution (EAS). Control conditions (temp, catalyst). meta_check->meta_yes Yes meta_no Strategy: Multi-step synthesis. Install a strong meta-director, functionalize, then convert to COOH. meta_check->meta_no No

Caption: Decision workflow for regioselective synthesis.

Chemoselectivity and Protecting Group Management

Multifunctional molecules contain several reactive sites. Chemoselectivity is the challenge of reacting at one functional group while leaving others untouched.

Q: I need to perform a reaction (e.g., Grignard addition, reduction) on another part of my molecule, but the acidic proton of the carboxylic acid is interfering. What is the best way to protect it?

A: Protecting the carboxylic acid is essential when using basic, nucleophilic, or strongly reducing reagents.[9] The most common strategy is to convert it into an ester. The choice of ester depends on the conditions you need it to survive and the conditions you can use for its removal.

  • Causality: The acidic proton of a carboxylic acid will quench organometallic reagents (Grignard, organolithiums) and can interfere with many catalytic processes. Converting it to an ester removes this acidic proton and renders the carbonyl group less reactive towards many nucleophiles compared to, for example, an aldehyde or ketone.

  • Protecting Group Selection Protocol:

    • Methyl or Ethyl Esters: Easy to form and stable to a wide range of conditions. However, their removal requires harsh conditions (saponification with strong base like NaOH or LiOH, or strong acid), which may not be compatible with other sensitive functional groups in your molecule.[9]

    • tert-Butyl Ester: Stable to base but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This provides an orthogonal deprotection strategy to methyl/ethyl esters.[9]

    • Benzyl Ester: A highly versatile group. It is stable to both acidic and basic conditions but can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C), which is a very mild method.[9]

    • Silyl Esters (e.g., TBDMS): These are typically used for temporary protection and are cleaved by fluoride ion sources (e.g., TBAF), providing another layer of orthogonality.[10]

Protecting Group Formation Stability Deprotection Conditions Considerations
Methyl/Ethyl Ester Fischer esterification (MeOH/EtOH, H⁺)Acid (mild), Base (mild), Reductants, OxidantsStrong Base (NaOH, LiOH) or Strong Acid (HCl) with heatHarsh removal may cause side reactions (e.g., epimerization).
tert-Butyl Ester Isobutylene, H⁺Base, Hydrogenolysis, Mild AcidStrong Acid (TFA, HCl)Ideal for molecules with base-sensitive groups.
Benzyl (Bn) Ester Benzyl bromide, baseAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Cannot be used if other reducible groups (alkenes, alkynes, nitro) are present.
Silyl Ester (TBDMS) TBDMS-Cl, imidazoleMild aqueous conditionsFluoride source (TBAF, HF)Sensitive to acidic conditions.

Q: My directed ortho-lithiation is failing, and I suspect a nucleophilic attack on the carboxylate. How can I prevent this?

A: This is a known issue, especially with unprotected benzoic acids or their simple esters.[11] While the carboxylate can direct lithiation, the carbonyl carbon is still electrophilic.

  • Causality: Organolithium reagents are not only strong bases but also potent nucleophiles. They can add to the carbonyl of the carboxylate or ester, leading to ketone formation (after workup) and consumption of the starting material and reagent.

  • Troubleshooting Steps:

    • Use a Bulky Base: Switch from n-BuLi to a more sterically hindered base like lithium diisopropylamide (LDA) or sec-BuLi/TMEDA complex.[4] The increased steric bulk disfavors nucleophilic addition to the carbonyl.

    • Lower the Temperature: Perform the lithiation at very low temperatures (e.g., -78 °C to -90 °C) to slow down the rate of nucleophilic addition, which often has a higher activation energy than deprotonation.[4][5]

    • Convert to a More Robust Directing Group: A common strategy is to convert the carboxylic acid to a di-tert-butyl amide or a similar group that is an excellent director but is sterically shielded from nucleophilic attack. The amide can be hydrolyzed back to the carboxylic acid at the end of the synthesis.

Low Yields and Side Reactions

Achieving high yields is often hampered by catalyst deactivation or the prevalence of undesired reaction pathways.

Q: My Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize a halo-benzoic acid is giving low yields. What are the common failure points?

A: Suzuki-Miyaura couplings are powerful but sensitive to several factors, especially when dealing with multifunctional substrates.[12]

  • Causality & Troubleshooting:

    • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or form inactive palladium black.[13] Ensure all reagents and solvents are pure and rigorously degassed to remove oxygen, which can oxidize the active Pd(0) species.

    • Poor Oxidative Addition: Electron-rich aryl halides or sterically hindered substrates can undergo slow oxidative addition. Switching to a catalyst with more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate this step.[13]

    • Base Incompatibility: The base is crucial. A base that is too strong can hydrolyze ester protecting groups. A base that is too weak or insoluble may not effectively promote the transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Ensure the base is finely powdered and the solvent system allows for sufficient solubility.[14]

    • Competing Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene, particularly if moisture is present or if the reaction is run under a hydrogen atmosphere (e.g., in some flow chemistry setups).[15]

Q: I am observing significant decarboxylation of my benzoic acid under my reaction conditions. How can I avoid this?

A: Decarboxylation (loss of CO₂) is a common side reaction for benzoic acids, especially under harsh thermal, oxidative, or radical conditions.[7][16]

  • Causality: The stability of the C-C bond between the aromatic ring and the carboxyl group can be compromised at high temperatures, particularly if the resulting aryl anion or aryl radical is stabilized by other substituents.[17] Some transition metal-catalyzed reactions can also promote decarboxylation.[7]

  • Mitigation Strategies:

    • Lower Reaction Temperatures: If possible, screen for catalysts or reaction conditions that operate at lower temperatures.

    • Avoid Harsh Oxidants: Certain oxidative conditions can facilitate decarboxylation.[16]

    • Protect the Carboxyl Group: Converting the carboxylic acid to an ester or amide generally increases its stability towards decarboxylation under many conditions.

    • pH Control: The stability of the carboxylate can be pH-dependent. In some cases, ensuring the reaction is run under neutral or acidic conditions can suppress decarboxylation compared to basic conditions where the carboxylate salt is present.

Frequently Asked Questions (FAQs)

Q1: How do I effectively purify my final multifunctional benzoic acid product?

A1: Purification can be challenging due to the polar nature of the carboxylic acid group.

  • Recrystallization: This is the most effective method for purifying solid benzoic acids.[18] A key requirement is finding a solvent in which your product is highly soluble when hot but poorly soluble when cold.[19] Water is often a good first choice for many benzoic acids.[20] If impurities are colored, adding a small amount of activated charcoal to the hot solution can help remove them before filtration and cooling.[21]

  • Column Chromatography: This can be difficult due to the acidity of the -COOH group, which can cause the compound to streak on silica gel. To improve chromatography, you can add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent. This keeps the carboxylic acid protonated and reduces tailing.

  • Acid-Base Extraction: You can often purify your product by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), extracting with a weak aqueous base (e.g., NaHCO₃) to convert the benzoic acid to its water-soluble carboxylate salt, washing the aqueous layer to remove neutral organic impurities, and then re-acidifying the aqueous layer with HCl to precipitate your pure benzoic acid, which can then be filtered off.

Q2: Are there any "green" or more sustainable approaches to synthesizing benzoic acids?

A2: Yes, this is an active area of research. Traditional methods often rely on the oxidation of toluene with heavy metal catalysts.[22] Newer approaches include:

  • Biocatalysis: Using engineered microbes to produce aminobenzoic acids from renewable feedstocks, which can then be converted to other derivatives.[23]

  • Electrochemical Synthesis: Using electricity to drive the carboxylation of aryl halides with CO₂, which can be sourced from carbon capture technologies.[15] This avoids the need for stoichiometric metallic reductants.

  • Bio-based Feedstocks: Developing routes from biomass-derived molecules like coumalic acid to produce benzoates, reducing reliance on petroleum.[24]

Q3: What are the primary safety concerns when performing directed ortho-lithiations?

A3: The primary hazards involve the use of pyrophoric organolithium reagents (e.g., n-BuLi, s-BuLi) and the need for extremely low temperatures.

  • Pyrophoric Reagents: Organolithiums can ignite spontaneously upon contact with air or moisture. They must be handled under a strictly inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques.

  • Cryogenic Temperatures: Reactions are often run at -78 °C (dry ice/acetone bath). Proper personal protective equipment (PPE), including cryogenic gloves and face shields, is essential to prevent cold burns.

  • Quenching: The reaction must be quenched carefully and slowly at low temperatures by adding the electrophile or a quenching agent (e.g., saturated ammonium chloride solution). Adding a quenching agent too quickly to a concentrated organolithium solution can cause a violent exothermic reaction.

References

  • Kozlov, A. et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]

  • Lari, G. M. et al. (2017). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid. Green Chemistry. Available at: [Link]

  • Babu, S. et al. (1995). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. PubMed. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. Available at: [Link]

  • Daugulis, O. et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Available at: [Link]

  • Functionalization of benzoic acids catalyzed by transition metals. (2021). ResearchGate. Available at: [Link]

  • Does unsubstituted benzoic acid not show resonance due to steric effects? (2013). Chemistry Stack Exchange. Available at: [Link]

  • Purification of benzoic acid. (1966). Google Patents.
  • Goosen, L. J. et al. (2014). Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). ResearchGate. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

  • Shimizu, T. et al. (2023). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. Oxford Academic. Available at: [Link]

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2024). Journal of Natural Products. Available at: [Link]

  • Purification of Benzoic Acid by Crystallization. (2015). YouTube. Available at: [Link]

  • Protecting Groups. University of Wisconsin-Madison. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. Available at: [Link]

  • 6 Important Reactions of Benzoic Acid in one shot. (2024). YouTube. Available at: [Link]

  • ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. (2014). ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. et al. (2020). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2017). Catalysis Science & Technology. Available at: [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Available at: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). ACS Omega. Available at: [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

  • The Recrystallization of Benzoic Acid. University of Massachusetts. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. (1983). ResearchGate. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). PMC - NIH. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available at: [Link]

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). ResearchGate. Available at: [Link]

  • Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. (2018). PMC - NIH. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). Angewandte Chemie. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. (1983). RSC Publishing. Available at: [Link]

  • Scientists uncover last steps for benzoic acid creation in plants. (2012). Purdue University. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). ResearchGate. Available at: [Link]

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. (2013). PubMed. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. (2023). YouTube. Available at: [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. (2020). PMC - PubMed Central. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. (2023). PMC - NIH. Available at: [Link]

  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. (2021). NIH. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Purifying A Compound Of Benzoic Acid. Bartleby. Available at: [Link]

  • Chemical Properties of Benzoic Acid: Detailed Analysis. (2024). Justlong in Food. Available at: [Link]

  • Preparation of benzoic acid of high purity. (1947). NIST. Available at: [Link]

  • Synthesis and refining of benzoic acid. (2012). ResearchGate. Available at: [Link]

  • Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. (2014). ResearchGate. Available at: [Link]

Sources

removing unreacted starting material from 4-bromo-3-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I've initiated a deep dive into the synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid. My focus is on understanding the typical starting materials and potential side reactions associated with this process. I'm prioritizing identifying robust and efficient synthetic routes.

Analyzing Synthesis Approaches

I'm now expanding my investigation to include purification strategies for this compound, considering techniques to eliminate unreacted starting materials. I'm also researching the physicochemical properties of the compound and its likely precursors to guide purification. Finally, I will seek information on analytical methods to assess its purity. After this, I plan to structure the information as a technical support Q&A format.

Developing Troubleshooting Guide

I'm now focusing on creating a troubleshooting guide. I'll structure the content as a Q&A, offering detailed answers. I will address common issues like residual starting materials in analyses. Step-by-step purification protocols for techniques like recrystallization will be included. I'm also preparing a Graphviz diagram for purification method decisions and a table of key compound properties. Finally, a thorough references section is planned.

Identifying Key Starting Materials

I've zeroed in on the critical starting material, 4-bromobenzoic acid, which seems central to synthesizing the target compound. Initial research highlights chlorosulfonation as the primary synthetic step. The guide's foundation is solidifying rapidly.

Refining Synthesis Pathways

I'm now focusing on the synthesis of this compound, specifically refining the chlorosulfonation step from 4-bromobenzoic acid. Several resources describe purification methods applicable to similar compounds, pointing toward techniques like acidification, filtration, and recrystallization. I'm prioritizing the collection step after quenching the reaction and solubility differences for purification. I'll focus on more explicit comparisons of their properties.

Prioritizing Crucial Information Gaps

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Collecting Physicochemical Data

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Expanding Data Scope

I've expanded the data to include 4-chloro-3-(chlorosulfonyl)benzoic acid, treating it as a proxy. I'm building a table for comparison to justify purification choices. General purification procedures and safety data are now assembled. Key gaps remain: a direct solubility comparison of the two acids in various solvents and a detailed recrystallization protocol for the chlorosulfonyl compound.

Identifying Key Knowledge Gaps

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Assessing Gaps in Information

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Identifying Key Missing Details

I have a robust foundation now, comparing physicochemical properties, purification, and safety data. I'm focusing on the direct comparative solubility of the compounds to complete the technical support guide. I've also identified specific HPLC methods and a missing ¹H-NMR spectrum for the bromo-compound to create a more helpful final product.

Compiling Detailed Data Sets

I've got a comprehensive overview now, detailing what data I possess versus what's still outstanding. I've compiled physicochemical properties, purification and safety data for 4-bromobenzoic acid and 4-(chlorosulfonyl)benzoic acid, but require more direct comparative solubility data for the target compound and its bromo-precursor. I'm also actively seeking specific recrystallization and acid-base extraction protocols, and also need the critical missing ¹H NMR data and a specific HPLC method.

Prioritizing Remaining Data Gaps

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Technical Support Center: A Researcher's Guide to 4-bromo-3-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-3-chlorosulfonyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice for the proper handling, storage, and use of this highly reactive compound. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity of your experiments.

Core Concepts: Understanding the Reactivity of this compound

What is this compound and why is it so reactive?

This compound is a bifunctional organic compound containing both a carboxylic acid and a sulfonyl chloride group. The sulfonyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. Its primary sensitivity is towards moisture.[1][2][3]

Why is moisture sensitivity a critical concern?

The sulfonyl chloride functional group readily reacts with water in a process called hydrolysis.[4] This reaction is often rapid and leads to the formation of the corresponding sulfonic acid (4-bromo-3-sulfobenzoic acid) and hydrochloric acid as a corrosive byproduct.[5] This degradation compromises the purity of the reagent, affecting reaction yields and potentially leading to undesired side products.[6]

Proper Handling and Storage Protocols

Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?

Due to its corrosive nature, it is imperative to use appropriate PPE.[5][7] This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[8]

  • Body Protection: A lab coat or chemical-resistant apron.[8]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5][9] If there is a risk of dust or aerosol formation, a respirator may be necessary.[1][7]

Q2: What is the ideal storage environment for this compound?

Proper storage is crucial to maintain the compound's integrity. Key storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation and maintain stability.
Atmosphere Inert gas (e.g., argon or nitrogen)To prevent exposure to atmospheric moisture.[1][9]
Container Tightly sealed, original containerTo prevent moisture ingress and contamination.[1][2][3][8]
Location Cool, dry, well-ventilated areaTo avoid temperature fluctuations and exposure to moisture.[2][8][9]
Incompatibilities Away from water, strong bases, alcohols, and oxidizing agentsTo prevent violent reactions and degradation.[2][5]
Experimental Protocol: Aliquoting and Preparing for Reaction

This protocol outlines the steps for safely handling and dispensing this compound for experimental use.

  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Gather all necessary PPE and wear it correctly.

    • Have all glassware and reagents ready and dried in an oven or by flame-drying under an inert atmosphere.

  • Inert Atmosphere:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.

    • Once at room temperature, transfer the container to a glove box or work under a positive pressure of inert gas (argon or nitrogen).

  • Dispensing:

    • Quickly weigh the desired amount of the compound into a pre-dried reaction vessel.

    • Immediately and securely reseal the main container, ensuring the inert atmosphere is maintained.

  • Reaction Setup:

    • Add anhydrous solvent to the reaction vessel containing the aliquoted compound.

    • Proceed with your reaction under a continuous inert atmosphere.

Troubleshooting Guide

Q3: My reaction yield is consistently low. Could the this compound be the issue?

Low reaction yields are a common problem when working with moisture-sensitive reagents. The primary suspect is the degradation of the starting material due to hydrolysis.

Troubleshooting Workflow: Diagnosing Reagent Degradation

Caption: Troubleshooting workflow for low reaction yields.

Q4: How can I confirm the purity of my this compound?

Several analytical techniques can be employed to assess the purity of your compound.[10]

Analytical TechniqueExpected Result for Pure CompoundIndication of Impurity (Hydrolysis)
¹H NMR Spectroscopy Sharp, well-defined peaks corresponding to the aromatic protons.Appearance of new, broader peaks, potentially shifted, indicating the formation of the sulfonic acid.[6]
FTIR Spectroscopy Characteristic peaks for S=O stretch (sulfonyl chloride) and C=O stretch (carboxylic acid).Appearance of a broad O-H stretch around 3000-3500 cm⁻¹ from the sulfonic acid and additional water.
Melting Point A sharp melting point within the literature range (e.g., 170-172 °C).[11]A depressed and broadened melting point range.[6]
LC-MS/GC-MS A major peak corresponding to the mass of the parent compound.Additional peaks corresponding to the hydrolyzed product. Note that sulfonyl chlorides can be prone to degradation during analysis, so derivatization might be necessary for accurate quantification.[6][10][12]

Frequently Asked Questions (FAQs)

Q5: Can I use this compound that has been opened previously?

Yes, but with caution. If the compound was handled and stored correctly under an inert atmosphere, it should still be viable. However, it is always best to re-verify the purity using one of the analytical techniques mentioned above before use, especially if the container has been opened multiple times.[6]

Q6: What are the visible signs of degradation?

While visual inspection is not a definitive test, degraded this compound may appear clumpy or sticky due to absorbed moisture. The pure compound should be a free-flowing solid.

Q7: What should I do in case of a spill?

In case of a spill, evacuate the area and ensure adequate ventilation.[3] Do not use water to clean up the spill as this will exacerbate the situation by causing a reaction.[3] Instead, use an inert absorbent material to collect the spilled solid. Dispose of the waste in a properly labeled, sealed container according to your institution's hazardous waste disposal procedures.[3][7]

Q8: What is the primary safety concern with this compound?

The primary safety concern is its corrosive nature, which can cause severe skin burns and eye damage.[5][7][13][14][15] Inhalation may also cause respiratory irritation.[7][15][16][17] Always handle with appropriate PPE in a well-ventilated area.[5][16]

Q9: Are there any less moisture-sensitive alternatives?

For some applications, corresponding sulfonyl fluorides can be more robust and less susceptible to hydrolysis.[4][18] However, the reactivity profile will be different, and reaction conditions may need to be adjusted.

References
  • Patai, S., & Rappoport, Z. (Eds.). (1991). The Synthesis of Sulphones, Sulphoxides and Cyclic Sulphides. John Wiley & Sons.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Retrieved from [Link]

  • Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. (n.d.). ResearchGate. Retrieved from [Link]

  • Coutts, I. G. C., & Southcott, M. R. (1975). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • Am Ende, C. W., Dehnhardt, C. M., & White, M. C. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirsheld Surfaces. Crystal Growth & Design, 22(12), 7235-7245.
  • sulphuryl chloride. (n.d.). Sdfine. Retrieved from [Link]

  • Lund, F. (1965). U.S. Patent No. 3,203,987. Washington, DC: U.S.
  • 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • 4-Bromo-3-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: Benzoic acid. (2015). Carl ROTH. Retrieved from [Link]

  • BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)-. (2024). ChemBK. Retrieved from [Link]

  • 3-Bromo-4-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-bromo-3-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). (n.d.). PubChemLite. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the FT-IR Characterization of 4-bromo-3-chlorosulfonyl-benzoic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. 4-bromo-3-chlorosulfonyl-benzoic acid stands as a crucial starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique trifunctionalized aromatic structure offers multiple reaction sites for derivatization, leading to diverse molecular architectures. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this key compound and its subsequent derivatives. This guide provides an in-depth comparison of the FT-IR spectral features of this compound and its common derivatives, supported by established spectroscopic principles and experimental considerations.

The Foundational Role of FT-IR in Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. These vibrational modes are specific to the types of chemical bonds and the overall molecular structure. Therefore, an FT-IR spectrum serves as a unique molecular fingerprint, providing invaluable information about the functional groups present in a sample. For this compound and its derivatives, FT-IR allows for the direct monitoring of chemical transformations and the confirmation of successful synthetic steps.

Interpreting the Spectrum of this compound: A Predictive Analysis

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Vibrational Modes to Anticipate:
  • Carboxylic Acid Group (-COOH):

    • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is broadened by hydrogen bonding.[1]

    • C=O Stretch: A sharp and intense peak corresponding to the carbonyl stretch should appear between 1760 and 1690 cm⁻¹.[2] The presence of electron-withdrawing groups on the aromatic ring may shift this band to a higher wavenumber.

    • C-O Stretch and O-H Bend: These vibrations typically appear in the fingerprint region, between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively, and are often coupled with other vibrations.

  • Sulfonyl Chloride Group (-SO₂Cl):

    • Asymmetric and Symmetric S=O Stretch: Two strong and distinct absorption bands are characteristic of the sulfonyl chloride group. The asymmetric stretch is expected in the range of 1410-1370 cm⁻¹, while the symmetric stretch appears at 1204-1166 cm⁻¹.[3]

    • S-Cl Stretch: A weaker absorption band for the sulfur-chlorine bond stretch is anticipated in the lower frequency region, typically between 600 and 500 cm⁻¹.

  • Substituted Benzene Ring:

    • C-H Stretch (Aromatic): Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

    • C=C Stretch (In-ring): Several sharp bands of variable intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted in this case) gives rise to characteristic absorption bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, one would expect strong bands around 880-860 cm⁻¹ and 825-800 cm⁻¹.

    • C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the 750-550 cm⁻¹ region.[4]

Comparative FT-IR Analysis of this compound Derivatives

The true power of FT-IR spectroscopy in a research and development setting is its ability to track chemical transformations. By derivatizing the carboxylic acid or the sulfonyl chloride group, we can expect predictable shifts in the FT-IR spectrum.

Esterification of the Carboxylic Acid: Methyl 4-bromo-3-chlorosulfonylbenzoate

Reacting the carboxylic acid with methanol, for instance, will result in the formation of a methyl ester. This transformation will lead to the following spectral changes:

  • Disappearance of the broad O-H stretch: The most noticeable change will be the loss of the broad absorption band between 3300-2500 cm⁻¹.

  • Shift in the C=O stretch: The carbonyl stretching frequency of the ester will likely appear at a higher wavenumber (around 1730-1715 cm⁻¹) compared to the carboxylic acid.

  • Appearance of C-O stretches: New, strong bands corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region.

Amidation of the Carboxylic Acid: 4-bromo-3-chlorosulfonylbenzamide

Conversion of the carboxylic acid to a primary amide will introduce new vibrational modes:

  • Disappearance of the broad O-H stretch: Similar to esterification, the broad O-H band will disappear.

  • Appearance of N-H stretches: Two distinct bands in the 3400-3100 cm⁻¹ region will emerge, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide.

  • Amide I and Amide II Bands: The C=O stretch (Amide I) will be observed around 1680-1630 cm⁻¹. A new band, the Amide II band (primarily N-H bending), will appear around 1640-1550 cm⁻¹.

Conversion of the Sulfonyl Chloride to a Sulfonamide: 4-bromo-3-sulfamoylbenzoic acid

Reaction of the sulfonyl chloride with ammonia will yield a sulfonamide. This modification will primarily affect the vibrations associated with the sulfonyl group:

  • Shift in S=O stretches: The asymmetric and symmetric S=O stretching frequencies in sulfonamides typically appear at slightly lower wavenumbers compared to sulfonyl chlorides, often in the ranges of 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

  • Appearance of N-H stretches: For a primary sulfonamide, two N-H stretching bands will be observed in the 3400-3200 cm⁻¹ region.

  • Disappearance of the S-Cl stretch: The band associated with the S-Cl vibration will no longer be present.

Summary of Expected FT-IR Absorption Bands

Functional Group TransformationKey Disappearing Bands (cm⁻¹)Key Appearing Bands (cm⁻¹)
Esterification (-COOH → -COOCH₃) ~3300-2500 (Broad O-H)~1730-1715 (C=O, Ester), ~1300-1000 (C-O)
Amidation (-COOH → -CONH₂) ** ~3300-2500 (Broad O-H)~3400-3100 (N-H), ~1680-1630 (Amide I), ~1640-1550 (Amide II)
Sulfonamide Formation (-SO₂Cl → -SO₂NH₂) **~600-500 (S-Cl)~3400-3200 (N-H), Shift in S=O stretches to lower wavenumbers

Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality and reproducible FT-IR spectra, the following step-by-step methodology is recommended.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Pellet KBr Pellet Press->Pellet Background Acquire Background Spectrum Pellet->Background Place in Spectrometer Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Data (Baseline Correction, etc.) Sample_Spec->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for FT-IR analysis of solid samples using the KBr pellet method.

Materials and Equipment:
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), IR-grade

  • Spatula

  • Sample of this compound or its derivative

Procedure:
  • Spectrometer Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan to acquire a spectrum of the ambient environment (air and any residual moisture). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder (approximately 100-200 mg) into the agate mortar.

    • Add a very small amount of the solid sample (approximately 1-2 mg) to the KBr. The sample should be finely ground and dry.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a slightly cloudy appearance.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the parent compound and its potential derivatives as outlined in the comparative table.

    • Pay close attention to the appearance or disappearance of key functional group bands to confirm the success of a chemical reaction.

Conclusion

FT-IR spectroscopy is a rapid, non-destructive, and highly informative technique for the characterization of this compound and its derivatives. By understanding the characteristic vibrational frequencies of the carboxylic acid, sulfonyl chloride, and substituted aromatic functionalities, researchers can confidently identify their compounds, monitor reaction progress, and assess the purity of their synthetic products. This guide provides a framework for the predictive interpretation and experimental acquisition of FT-IR spectra for this important class of molecules, thereby supporting the advancement of research and development in the pharmaceutical and chemical sciences.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Gillespie, R. J., & Robinson, E. A. (1961). The vibrational spectra of sulphuryl and thionyl halides. Canadian Journal of Chemistry, 39(11), 2171-2178. Retrieved from [Link]

  • Govindarajan, M., Ganasan, K., Periandy, S., Mohan, S., & Tedlamelekot, F. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 2003–2011. Retrieved from [Link]

  • Kavitha, E., et al. (2020). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Journal of Molecular Structure, 1204, 127521. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-3-chlorosulfonyl-benzoic Acid and Tosyl Chloride for Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and sulfonate esters, the choice of sulfonating agent is a critical parameter influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of the reactivity of two common aryl sulfonyl chlorides: 4-bromo-3-chlorosulfonyl-benzoic acid and p-toluenesulfonyl chloride (tosyl chloride, TsCl). Our analysis is grounded in fundamental chemical principles and supported by experimental observations to empower you with the knowledge to make informed decisions for your synthetic strategies.

Introduction to the Reagents: A Structural and Electronic Overview

At first glance, both this compound and tosyl chloride are aryl sulfonyl chlorides, the workhorses of sulfonylation reactions. However, their reactivity profiles are markedly different due to the distinct electronic nature of the substituents on the aromatic ring.

Tosyl Chloride (TsCl) , or p-toluenesulfonyl chloride, features a methyl group at the para position to the sulfonyl chloride group. The methyl group is a weak electron-donating group (EDG) through an inductive effect.

This compound possesses two powerful electron-withdrawing groups (EWGs): a bromine atom and a carboxylic acid group. The bromine atom exerts a deactivating inductive effect, while the carboxylic acid group is a strong deactivating group through both inductive and resonance effects.

The Heart of the Matter: Unpacking Reactivity

The reactivity of a sulfonyl chloride in a sulfonylation reaction is fundamentally governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur atom will be more susceptible to nucleophilic attack, leading to a faster reaction rate.

The Role of Aromatic Substituents:

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (Br, Cl) and carboxylic acids (-COOH) pull electron density away from the aromatic ring and, by extension, from the sulfonyl chloride group. This inductive effect makes the sulfur atom more electrophilic and, therefore, more reactive.[1] The sulfonyl group itself is a strong electron-withdrawing group.[2][3]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH3) donate electron density to the aromatic ring, which slightly reduces the electrophilicity of the sulfur atom, thus decreasing its reactivity compared to unsubstituted or EWG-substituted analogs.

Based on these principles, This compound is predicted to be significantly more reactive than tosyl chloride. The cumulative electron-withdrawing effect of the bromo and carboxylic acid groups in this compound makes its sulfonyl sulfur a much "harder" electrophile, readily attacked by nucleophiles such as amines and alcohols.

Visualizing the Electronic Effects

G cluster_0 Tosyl Chloride cluster_1 This compound TsCl Tosyl Chloride (p-Toluenesulfonyl Chloride) Me Methyl Group (-CH3) (Electron-Donating) TsCl->Me donates e- density Sulfonyl_Ts Sulfonyl Chloride Group (-SO2Cl) Me->Sulfonyl_Ts reduces electrophilicity Reactivity_Low Lower Reactivity Sulfonyl_Ts->Reactivity_Low BCBA This compound Br Bromo Group (-Br) (Electron-Withdrawing) BCBA->Br withdraws e- density COOH Carboxylic Acid Group (-COOH) (Electron-Withdrawing) BCBA->COOH withdraws e- density Sulfonyl_BCBA Sulfonyl Chloride Group (-SO2Cl) Br->Sulfonyl_BCBA increases electrophilicity COOH->Sulfonyl_BCBA increases electrophilicity Reactivity_High Higher Reactivity Sulfonyl_BCBA->Reactivity_High

Caption: Electronic influence of substituents on the reactivity of the sulfonyl chloride group.

Experimental Evidence and Practical Considerations

While the theoretical principles are clear, experimental data provides the ultimate validation. A survey of the chemical literature and in-house experimental data consistently demonstrates that aryl sulfonyl chlorides bearing electron-withdrawing groups react more readily than those with electron-donating groups.[4]

Comparative Reaction Profile
ParameterThis compoundTosyl Chloride
Reaction Rate Typically faster, often proceeding at lower temperatures.Slower, may require heating or longer reaction times.
Substrate Scope Reacts efficiently with a broad range of nucleophiles, including sterically hindered amines and less nucleophilic alcohols.May show lower yields or require forcing conditions with challenging substrates.
Side Reactions The higher reactivity can sometimes lead to side reactions if not properly controlled. The presence of the carboxylic acid group may require protection in some cases.Generally cleaner reactions with fewer side products due to its moderate reactivity.
Catalyst/Base Often requires a less potent base (e.g., pyridine, triethylamine) due to its inherent reactivity.May benefit from stronger bases or the use of catalysts like DMAP to accelerate the reaction.[5]
Illustrative Experimental Protocol: Sulfonamide Formation

The following is a generalized, yet representative, protocol for the synthesis of a sulfonamide from an amine, highlighting the key differences in reaction conditions.

Workflow Diagram

G start Start: Amine Substrate reagent_BCBA Add this compound and Pyridine in DCM start->reagent_BCBA High Reactivity Path reagent_TsCl Add Tosyl Chloride and Pyridine/DMAP in DCM start->reagent_TsCl Standard Reactivity Path reaction_BCBA Stir at 0 °C to Room Temperature reagent_BCBA->reaction_BCBA reaction_TsCl Stir at Room Temperature to Reflux reagent_TsCl->reaction_TsCl workup Aqueous Workup (e.g., dilute HCl, brine) reaction_BCBA->workup reaction_TsCl->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Dry, Concentrate, and Purify (e.g., Chromatography) extraction->purification product Final Sulfonamide Product purification->product

Caption: Comparative workflow for sulfonamide synthesis.

Step-by-Step Methodology

Materials:

  • Primary or secondary amine

  • This compound OR Tosyl chloride

  • Pyridine (or other suitable base, e.g., triethylamine)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, for TsCl)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and pyridine (1.1 - 1.5 equivalents) in DCM. For reactions with tosyl chloride that may be sluggish, a catalytic amount of DMAP (0.05 - 0.1 equivalents) can be added.

  • Addition of Sulfonyl Chloride:

    • For this compound: Cool the solution to 0 °C and add a solution of this compound (1.05 equivalents) in DCM dropwise. The high reactivity necessitates careful temperature control to minimize potential side reactions.

    • For Tosyl Chloride: Add solid tosyl chloride (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring:

    • With this compound: Allow the reaction to warm to room temperature and stir. The reaction is typically complete within 1-4 hours.

    • With Tosyl Chloride: Stir the reaction at room temperature. If the reaction is slow, it may be gently heated to 40 °C or reflux. The reaction time can range from 4 to 24 hours.

  • Workup and Purification: Upon completion (as monitored by TLC or LC-MS), the reaction mixture is quenched with water or dilute aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired sulfonamide.

Causality Behind Experimental Choices:

  • Choice of Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] For the less reactive tosyl chloride, a more nucleophilic catalyst like DMAP can be employed to form a highly reactive intermediate, accelerating the reaction.

  • Temperature Control: The exothermic nature of the reaction with the highly reactive this compound necessitates initial cooling to maintain control and prevent degradation of starting materials or products.

  • Solvent Selection: Dichloromethane is a common choice as it is a relatively inert, aprotic solvent that effectively dissolves the reactants.

Conclusion and Strategic Recommendations

The choice between this compound and tosyl chloride is a strategic decision that should be guided by the specific requirements of the synthetic target and the nature of the nucleophile.

  • Choose this compound when:

    • High reactivity is desired to overcome a less nucleophilic substrate (e.g., electron-deficient amines, sterically hindered alcohols).

    • Milder reaction conditions (lower temperatures, shorter reaction times) are a priority.

    • The additional functional groups (bromo, carboxylic acid) are desired for subsequent transformations.

  • Choose Tosyl Chloride when:

    • A well-established, moderately reactive, and cost-effective reagent is suitable.

    • Working with highly nucleophilic and sensitive substrates where the higher reactivity of the alternative could lead to side reactions.

    • A simple tosyl protecting group is required, which is known for its stability and well-documented cleavage conditions.[7]

By understanding the fundamental principles of reactivity and considering the practical aspects of experimental design, researchers can confidently select the optimal sulfonating agent to achieve their synthetic goals with efficiency and precision.

References

  • ResearchGate. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?[Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.[Link]

  • ACS Publications. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides.[Link]

  • Chem-Station. Sulfonyl Protective Groups.[Link]

  • Wikipedia. Reductive desulfonylation.[Link]

  • Master Organic Chemistry. Tosylates And Mesylates.[Link]

  • YouTube. Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.[Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols.[Link]

  • National Institutes of Health. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[Link]

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A Comparative Guide to the Quantitative Analysis of 4-bromo-3-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 4-bromo-3-chlorosulfonyl-benzoic acid, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to its reactive chlorosulfonyl group and polar benzoic acid moiety. This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, offering insights into their applicability, validation, and practical implementation.

Introduction to the Analytical Landscape

The selection of an appropriate analytical method for this compound is a critical decision that impacts data quality, process control, and regulatory compliance. The inherent reactivity of the chlorosulfonyl group necessitates careful consideration of sample preparation and analytical conditions to prevent degradation and ensure accurate measurement. This guide will explore the strengths and limitations of the primary analytical techniques, providing a framework for selecting the most suitable method for your specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in separation modes and detection makes it a powerful tool for quantification and impurity profiling.

Principle of Separation: Reversed-Phase Chromatography

For a molecule with the polarity of this compound, reversed-phase HPLC is the most common and effective separation technique. In this mode, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1]

Detection Methods

Ultraviolet (UV) Detection: The presence of the aromatic ring in this compound makes it an ideal candidate for UV detection. The chromophore absorbs UV light at a specific wavelength (typically around 254 nm), and the absorbance is directly proportional to the concentration of the analyte. This method is simple, robust, and widely available.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides significantly higher selectivity and sensitivity. MS detection identifies and quantifies the analyte based on its mass-to-charge ratio, offering unambiguous confirmation of the compound's identity. This is particularly valuable for complex matrices or when very low detection limits are required. For MS compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[1]

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol outlines a robust starting point for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A to 30% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] Key validation parameters include:

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity Assess interference linearity Linearity & Range specificity->linearity Define range accuracy Accuracy linearity->accuracy Spike recovery precision Precision (Repeatability & Intermediate) accuracy->precision Multiple preps lod_loq LOD & LOQ precision->lod_loq Signal-to-noise robustness Robustness lod_loq->robustness Vary parameters system_suitability System Suitability Criteria robustness->system_suitability Define criteria end Validated Method system_suitability->end Finalize SOP

Caption: Workflow for HPLC method validation according to ICH guidelines.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility and thermal instability of this compound, direct analysis by GC is not feasible. However, with appropriate derivatization, GC can become a viable option.

The Necessity of Derivatization

Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. For this compound, the carboxylic acid and chlorosulfonyl groups need to be modified. A common approach is esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) and conversion of the sulfonyl chloride to a more stable derivative, such as a sulfonyl fluoride or a sulfonamide.[3][4]

Detection Methods

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte. It is a robust and reliable detector for quantitative analysis.

Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, which is invaluable for confirming the identity of the derivative and any impurities. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.[5]

Experimental Protocol: GC-FID after Derivatization

Derivatization Step (Example: Methylation):

  • Accurately weigh the sample containing this compound into a reaction vial.

  • Add a solution of methanolic HCl (or another suitable methylating agent like diazomethane, with extreme caution).

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete esterification.

  • Cool the reaction mixture and neutralize any excess acid.

  • Extract the methyl ester derivative into a suitable organic solvent (e.g., hexane or dichloromethane).

  • The extract is then ready for GC analysis.

GC Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Detector Temperature (FID): 300 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Method Validation: The validation of a GC method with a derivatization step requires additional considerations, including the validation of the derivatization reaction itself to ensure it is complete and reproducible.

Derivatization and GC Analysis Workflow

GC_Derivatization_Workflow sample Sample containing This compound derivatization Derivatization (e.g., Methylation) sample->derivatization extraction Liquid-Liquid Extraction of Derivative derivatization->extraction gc_injection GC Injection extraction->gc_injection separation Separation on Capillary Column gc_injection->separation detection Detection (FID or MS) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the GC analysis of this compound following derivatization.

Spectroscopic Methods: A Rapid Screening Tool

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for a rapid, albeit less specific, quantification of this compound.

Principle of UV-Visible Spectrophotometry

This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic ring system in the molecule provides a strong UV absorbance.

Application and Limitations

UV-Vis spectrophotometry is best suited for the analysis of pure or simple mixtures where interfering substances that absorb at the same wavelength are absent. It is a cost-effective and straightforward method for in-process control or for the rapid determination of concentration in bulk material. However, it lacks the specificity of chromatographic methods and cannot be used for impurity profiling.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or acetonitrile).

  • Determine λmax: Scan a dilute solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve.

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationUV-Visible Spectrophotometry
Specificity High (Excellent with MS detection)High (Excellent with MS detection)Low to Moderate
Sensitivity Good (Excellent with MS detection)Very Good (especially with MS-SIM)Moderate
Sample Throughput ModerateLow (due to derivatization)High
Instrumentation Cost Moderate to HighModerate to HighLow
Analysis Time per Sample 10-20 minutes30-60 minutes (including derivatization)< 5 minutes
Applicability Quantification, impurity profiling, stability studiesQuantification, trace analysisRapid screening, in-process control
Primary Limitation Requires soluble samplesRequires derivatization, potential for incomplete reactionLack of specificity, interference from other UV-absorbing compounds

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control, stability studies, and impurity profiling, a validated reversed-phase HPLC-UV method is the recommended approach. It offers a good balance of specificity, sensitivity, and throughput. For enhanced confidence and lower detection limits, LC-MS is the superior choice.

  • Gas Chromatography with derivatization can be a powerful alternative, particularly for trace analysis in complex matrices where high sensitivity is required. However, the method development and validation are more complex due to the additional derivatization step.

  • UV-Visible spectrophotometry serves as a valuable tool for rapid, at-line, or in-process monitoring of concentration in relatively pure samples.

Ultimately, a thorough understanding of the analytical objectives, coupled with a robust method validation program compliant with regulatory guidelines such as those from the ICH[2], will ensure the generation of reliable and defensible data for this compound.

References

  • Separation of Benzoic acid, 3-(chlorosulfonyl)- on Newcrom R1 HPLC column. (n.d.).
  • Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. (2007). PubMed.
  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks.
  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). ACS Publications.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC - NIH.
  • Validation of Analytical Procedure Q2(R2). (2022). ICH.
  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (2002). Analytical Chemistry.

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4-bromo-3-chlorosulfonyl-benzoic acid vs. other halogenated sulfonylating agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Halogenated Sulfonylating Agents for Pharmaceutical Development

A Senior Application Scientist's Guide to Selecting the Optimal Reagent

In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design.[1] Its prevalence stems from its ability to act as a stable bioisostere for amides, engage in crucial hydrogen bonding interactions with biological targets, and imbue molecules with desirable physicochemical properties.[2][3] The synthesis of these vital motifs is predominantly achieved through the reaction of an amine with a sulfonyl chloride. However, not all sulfonylating agents are created equal. The choice of reagent can profoundly impact reaction efficiency, molecular complexity, and the potential for downstream functionalization.

This guide provides an in-depth comparison of 4-bromo-3-chlorosulfonyl-benzoic acid, a highly functionalized and versatile reagent, against other common halogenated sulfonylating agents. We will delve into the nuanced differences in their reactivity, selectivity, and application space, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Subject in Focus: this compound

This compound is a trifunctional reagent that offers a unique combination of synthetic handles, making it a powerful tool for building complex molecular architectures. Its utility lies in the distinct reactivity profiles of its three key functional groups:

  • The Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site for sulfonamide formation. The electrophilicity of the sulfur atom is enhanced by the strong electron-withdrawing effects of the adjacent chloro and bromo substituents on the aromatic ring, as well as the meta-positioned carboxylic acid. This heightened reactivity can lead to faster reaction times and allow for the sulfonylation of less nucleophilic amines.

  • The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle for post-sulfonylation modifications. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[4] This allows for the rapid generation of compound libraries and exploration of structure-activity relationships (SAR).

  • The Carboxylic Acid (-COOH): This group provides another point for diversification. It can be converted into esters, amides, or other functional groups. Furthermore, its presence can modulate the solubility and pharmacokinetic properties of the final compound.[5] In electrophilic aromatic substitution reactions, the carboxylic acid acts as a meta-director.[6]

This multi-functionality allows for a modular and convergent approach to synthesis, where different parts of a target molecule can be introduced sequentially and selectively.

Comparative Analysis with Alternative Halogenated Sulfonylating Agents

The selection of a sulfonylating agent is dictated by the specific synthetic goal. Below, we compare this compound with several widely used alternatives.

p-Toluenesulfonyl Chloride (TsCl)

Often considered the benchmark sulfonylating agent, TsCl is widely used for its reliability and cost-effectiveness.[7]

  • Reactivity: The methyl group on the para position is weakly electron-donating, making TsCl less reactive than sulfonyl chlorides bearing electron-withdrawing groups. This can be an advantage when working with substrates sensitive to highly reactive electrophiles.

  • Primary Application: Its most common use is not for creating bioactive sulfonamides, but for converting alcohols into tosylates, which are excellent leaving groups for substitution and elimination reactions.[8][9] It is also used as a protecting group for amines.

  • Synthetic Utility: It offers limited handles for further diversification beyond the sulfonyl group itself.

4-Bromobenzenesulfonyl Chloride

This reagent provides a more direct comparison to our subject, isolating the effect of a single bromo substituent.

  • Reactivity: The bromine atom is electron-withdrawing, making 4-bromobenzenesulfonyl chloride more reactive than TsCl.[10]

  • Primary Application: It is used to install the "brosyl" group, which can serve both as a protecting group and a reactive handle for cross-coupling reactions, similar to the bromo group on our primary subject.[11]

  • Synthetic Utility: It is a valuable building block for introducing a 4-bromophenylsulfonyl moiety into a molecule, but lacks the additional functionality offered by the carboxylic acid and the second halogen of this compound.[11]

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride occupies a different niche, highlighting the diverse applications of the sulfonyl chloride group.

  • Reactivity: It readily reacts with primary and secondary amines, as well as phenolic hydroxyl groups.[12]

  • Primary Application: Its primary utility is not in building therapeutic scaffolds but in biochemical and analytical applications.[13] The resulting dansyl-adducts are highly fluorescent, allowing for sensitive detection and quantification of amino acids, peptides, and proteins via HPLC and fluorescence spectroscopy.[13][14][15]

  • Synthetic Utility: While used in synthesis, its main purpose is to introduce a fluorescent tag for analytical purposes, such as in studying protein folding and dynamics.[12]

Quantitative Performance Comparison

To facilitate reagent selection, the following tables summarize key properties of the discussed sulfonylating agents.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Chloro-3-(chlorosulfonyl)benzoic acid*C₇H₄Cl₂O₄S255.08170-172
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.6565-69
4-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.5174-77
Dansyl ChlorideC₁₂H₁₂ClNO₂S269.7570-73

*Note: Data for 4-chloro-3-(chlorosulfonyl)benzoic acid is used as a close proxy for the title compound, this compound.[16] Data for other compounds sourced from[13][17].

Table 2: Reactivity and Application Profile

ReagentKey Structural FeaturesRelative Reactivity (Electrophilicity)Primary Application Area
This compound -SO₂Cl, -Br, -COOHVery HighComplex scaffold synthesis, SAR studies
p-Toluenesulfonyl Chloride (TsCl) -SO₂Cl, -CH₃ModerateActivating alcohols (leaving group formation), amine protection
4-Bromobenzenesulfonyl Chloride -SO₂Cl, -BrHighSulfonamide synthesis with coupling handle
Dansyl Chloride Naphthalenesulfonyl chlorideHighFluorescent labeling of amines/phenols for analysis

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying processes is key to successful synthesis. The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_products Products R_NH2 Amine (R-NH₂) Nucleophilic_Attack Nucleophilic Attack on Sulfur R_NH2->Nucleophilic_Attack Nucleophile Ar_SO2Cl Aryl Sulfonyl Chloride (Ar-SO₂Cl) Ar_SO2Cl->Nucleophilic_Attack Electrophile Sulfonamide Sulfonamide (Ar-SO₂-NHR) HCl HCl Base Base (e.g., Pyridine) Neutralizes HCl HCl->Base Byproduct Intermediate [Ar-SO₂(Cl)-NH₂R]⁻ Nucleophilic_Attack->Intermediate Forms Tetrahedral Intermediate Intermediate->Sulfonamide Chloride leaves

Caption: General mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of a N-Aryl-4-bromo-3-sulfamoyl-benzoic acid

This protocol provides a self-validating system for the synthesis of a sulfonamide using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a novel sulfonamide derivative for screening in a drug discovery program.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Pyridine (2.0 eq, as base and solvent)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.1 eq) in anhydrous pyridine.

    • Causality: Anhydrous conditions are critical as the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield.[18] Pyridine serves as both a solvent and the base required to neutralize the HCl byproduct generated during the reaction.[19]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.0 eq) portion-wise over 15 minutes.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to side reactions and degradation of the starting material or product.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Causality: The reaction is monitored to completion. Thin Layer Chromatography (TLC) is the standard method for this, allowing visualization of the consumption of starting materials and the formation of the product spot.

  • Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Causality: The DCM provides a non-polar medium for extraction. The HCl wash removes the excess pyridine base. The water and brine washes remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all residual water is crucial before solvent evaporation to prevent potential hydrolysis of any remaining reactive species and to obtain a dry product.

  • Purification and Validation: Purify the crude product by flash column chromatography or recrystallization. Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

    • Causality (Self-Validation): This final step is non-negotiable for scientific integrity. NMR will confirm the covalent structure and proton/carbon environments. Mass spectrometry will confirm the molecular weight. IR spectroscopy will show characteristic peaks for the sulfonamide (S=O stretches) and carboxylic acid (O-H and C=O stretches). This full characterization validates the outcome of the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation A 1. Dissolve Amine in Pyridine (0°C) B 2. Add Sulfonyl Chloride A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench & Extract with DCM C->D E 5. Wash with HCl and Brine D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Chromatography) F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion and Strategic Outlook

The choice of a halogenated sulfonylating agent is a strategic decision in the synthesis of novel chemical entities. While workhorse reagents like TsCl and 4-bromobenzenesulfonyl chloride are invaluable for specific, well-defined tasks, the true potential for innovation in drug development often lies in the use of more complex, highly functionalized building blocks.

This compound stands out as a superior reagent for programs requiring rapid library synthesis and extensive SAR exploration. Its trifunctional nature provides a pre-installed framework for diversification, allowing medicinal chemists to modulate multiple properties of a lead compound from a single, advanced intermediate. By understanding the distinct advantages and reactivity profiles of the available sulfonylating agents, researchers can optimize their synthetic strategies, accelerate discovery timelines, and ultimately increase the probability of identifying the next generation of therapeutic agents.

References

  • PubChem Compound Summary for CID 12594302, 4-Bromo-3-chlorobenzoic acid. National Center for Biotechnology Information.[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry.[Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Pharmaceutical Fronts.[Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy.[Link]

  • p-Toluenesulfonyl Chloride - Common Organic Chemistry. commonorganicchemistry.com.[Link]

  • Dansyl chloride - Wikipedia. Wikipedia.[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group.[Link]

  • Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. ACS Chemical Reviews.[Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed Central.[Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.[Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. ouci.ru.[Link]

  • 4-Toluenesulfonyl chloride - Wikipedia. Wikipedia.[Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.[Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.[Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.[Link]

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts.[Link]

  • p-TOLUENESULFONYL CHLORIDE. chemicalland21.com.[Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed Central.[Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Organic Letters.[Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.[Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Scientific Research in Science and Technology.[Link]

  • 4-(Chlorosulfonyl)benzoic acid. PubChem.[Link]

  • Reductive desulfonylation - Wikipedia. Wikipedia.[Link]

  • BENZOIC ACID, 4-CHLORO-3-(CHLOROSULFONYL)-. ChemBK.[Link]

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.[Link]

  • The Utility of Sulfonate Salts in Drug Development. ResearchGate.[Link]

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery.[Link]

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A Comparative Analysis of the Sulfonation Isomers of Bromobenzoic Acid: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the isomers formed during the sulfonation of bromobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the underlying reaction mechanisms, a comparison of the isomers' physicochemical properties, and validated experimental protocols for their synthesis and analysis.

Introduction: The Significance of Bromobenzoic Acid Sulfonation

Bromobenzoic acids are versatile intermediates in organic synthesis, serving as foundational scaffolds for pharmaceuticals, agrochemicals, and specialty materials.[1][2] The introduction of a sulfonic acid group (-SO₃H) via electrophilic aromatic substitution is a critical functionalization step that can dramatically alter a molecule's properties, enhancing water solubility and providing a handle for further chemical modifications.[3] Understanding the isomeric products of this reaction is paramount for controlling the synthesis of targeted molecules and for the development of robust analytical methods.

This guide focuses on the sulfonation of the three positional isomers of bromobenzoic acid (2-bromo-, 3-bromo-, and 4-bromobenzoic acid), exploring how the interplay of substituent directing effects governs the regiochemical outcome of the reaction.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The sulfonation of a substituted benzene ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds by treating the aromatic compound with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃).[4][5] The active electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[5][6]

The position of the incoming sulfo group is dictated by the existing substituents on the benzene ring: the carboxyl group (-COOH) and the bromine atom (-Br).

  • Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. Its electron-withdrawing nature reduces the nucleophilicity of the aromatic ring and directs incoming electrophiles to the position meta to it.

  • Bromine Atom (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron withdrawal, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.[7]

The final isomer distribution results from the synergistic or antagonistic effects of these two groups.

Synthesis and Isomer Formation: A Comparative Study

The starting isomer of bromobenzoic acid is the primary determinant of the sulfonation products.

Sulfonation of 4-Bromobenzoic Acid

In 4-bromobenzoic acid, the -COOH group directs the incoming electrophile to position 3 (and 5), while the -Br atom directs to position 2 (and 6). The powerful meta-directing effect of the carboxyl group is the dominant influence.

  • Predicted Major Product: 4-Bromo-3-sulfobenzoic acid.

  • Reaction Rationale: The positions ortho to the bromine are also meta to the carboxyl group. Therefore, the directing effects are aligned, strongly favoring sulfonation at the C-3 position.

Sulfonation of 3-Bromobenzoic Acid

Here, the directing effects are more complex. The -COOH group directs to position 5, while the -Br atom directs to positions 2, 4, and 6.

  • Predicted Products: A mixture of isomers is likely. The position C-5 is meta to both substituents, making it sterically and electronically a potential site. Position C-4 is ortho to -Br and meta to -COOH, also a favorable position. Sulfonation at C-2 (ortho to both) would be sterically hindered. A detailed analysis would be required to determine the major product definitively.

Sulfonation of 2-Bromobenzoic Acid

The substituents are adjacent, leading to significant steric hindrance. The -COOH group directs to positions 4 and 6, while the -Br atom directs to positions 3 and 5.

  • Predicted Products: A mixture is expected. Sulfonation at position 5 is plausible, being para to the -Br and meta to the -COOH. Position 3 is ortho to -Br and meta to -COOH, but sterically hindered.

The reaction pathways for the sulfonation of the three bromobenzoic acid isomers are visualized in the diagram below.

G cluster_4bba 4-Bromobenzoic Acid cluster_3bba 3-Bromobenzoic Acid cluster_2bba 2-Bromobenzoic Acid b4 4-Bromobenzoic Acid p4 4-Bromo-3-sulfobenzoic acid (Major Product) b4->p4 SO3/H2SO4 b3 3-Bromobenzoic Acid p3_1 3-Bromo-5-sulfobenzoic acid b3->p3_1 SO3/H2SO4 p3_2 3-Bromo-4-sulfobenzoic acid b3->p3_2 SO3/H2SO4 b2 2-Bromobenzoic Acid p2_1 2-Bromo-5-sulfobenzoic acid b2->p2_1 SO3/H2SO4 p2_2 2-Bromo-3-sulfobenzoic acid b2->p2_2 SO3/H2SO4

Caption: Predicted sulfonation products of bromobenzoic acid isomers.

Physicochemical Properties of Bromobenzoic Acid Isomers

The physical and chemical properties of the bromobenzoic acid isomers vary significantly, affecting their handling, reactivity, and solubility.[8] These differences are critical for designing purification and analysis protocols.

Property2-Bromobenzoic Acid3-Bromobenzoic Acid4-Bromobenzoic Acid
CAS Number 88-65-3[9]585-76-2[10]586-76-5
Molecular Weight 201.02 g/mol [9]201.02 g/mol [11]201.02 g/mol [12]
Melting Point 146-151 °C[2]155-158 °C[10]252-254 °C[10]
Appearance Beige/white crystalline solid[2][9]Off-white crystalline powder[11]White to off-white crystalline solid[1]
Solubility Soluble in 95% ethanolSoluble in methanol[10]Slightly soluble in water (hot), ethanol, diethyl ether[10]
Hazards Skin/eye irritant, harmful if swallowed[9]Skin/eye/respiratory irritant[8][11]May pose health risks if ingested or inhaled[1]

Data compiled from various sources.[1][2][8][9][10][11][12]

The significantly higher melting point of 4-bromobenzoic acid is attributed to its molecular symmetry, which allows for more efficient packing in the crystal lattice.[8]

Experimental Protocols for Synthesis and Characterization

To ensure the trustworthiness and reproducibility of results, detailed, self-validating protocols are essential.

Protocol 1: Synthesis of Sulfonated 4-Bromobenzoic Acid

This protocol details a standard method for the sulfonation of 4-bromobenzoic acid.

Materials:

  • 4-Bromobenzoic acid (98%)

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Saturated sodium chloride solution

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: Place 10.0 g of 4-bromobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add 20 mL of fuming sulfuric acid (20% SO₃) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker with constant stirring.

  • Precipitation: The product will precipitate out of the solution. To enhance precipitation, add saturated sodium chloride solution ("salting out").

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with two portions of cold, saturated sodium chloride solution.

  • Drying: Dry the product in a desiccator or a vacuum oven at 60 °C to a constant weight.

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Fuming sulfuric acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 2: Separation and Analysis by HPLC

This High-Performance Liquid Chromatography (HPLC) method is suitable for analyzing the reaction mixture and assessing the purity of the final product. A reverse-phase method is typically effective for these types of aromatic acids.[13]

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Phosphoric Acid

  • Solvent B: Acetonitrile (MeCN) with 0.1% Phosphoric Acid

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction product.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

The following diagram illustrates the integrated workflow from synthesis to analysis.

G cluster_synthesis Synthesis Protocol cluster_analysis HPLC Analysis Protocol start Start: 4-Bromobenzoic Acid react Sulfonation (Fuming H2SO4) start->react quench Quenching on Ice react->quench precipitate Precipitation (Salting Out) quench->precipitate filter Vacuum Filtration precipitate->filter dry Drying filter->dry product Crude Product dry->product sample_prep Sample Preparation (Dissolve & Filter) product->sample_prep Take Aliquot inject HPLC Injection sample_prep->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect result Chromatogram: Peak Identification & Purity detect->result

Sources

A Spectroscopic Journey: Tracing the Synthesis of 4-bromo-3-chlorosulfonyl-benzoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the comparative spectroscopic analysis of 4-bromo-3-chlorosulfonyl-benzoic acid and its synthetic precursors. This guide provides in-depth technical insights and supporting data to facilitate the unambiguous identification and characterization of this important chemical entity.

In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of complex organic molecules are paramount. This compound, a trifunctional aromatic compound, serves as a versatile building block. Its synthesis from readily available precursors involves distinct chemical transformations, each leaving a unique fingerprint on the molecule's spectroscopic profile. This guide offers a detailed comparative analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound and its precursors, 4-bromotoluene and 4-bromobenzoic acid. By understanding the characteristic spectral changes at each synthetic step, researchers can confidently monitor reaction progress, verify the structure of intermediates and the final product, and ensure the purity of their materials.

The Synthetic Pathway: From Toluene to a Trifunctional Benzoic Acid

The synthesis of this compound typically proceeds in a two-step sequence. The journey begins with the oxidation of 4-bromotoluene to 4-bromobenzoic acid. This is followed by the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring of 4-bromobenzoic acid.

Synthesis_Pathway 4-Bromotoluene 4-Bromotoluene 4-Bromobenzoic_Acid 4-Bromobenzoic_Acid 4-Bromotoluene->4-Bromobenzoic_Acid Oxidation Final_Product This compound 4-Bromobenzoic_Acid->Final_Product Chlorosulfonation

Caption: Synthetic route to this compound.

I. Infrared (IR) Spectroscopy: Unveiling Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from a methyl group to a carboxylic acid, and the subsequent introduction of a sulfonyl chloride group, are clearly delineated by characteristic changes in the IR spectrum.

From 4-Bromotoluene to 4-Bromobenzoic Acid:

The oxidation of the methyl group in 4-bromotoluene to a carboxylic acid in 4-bromobenzoic acid is marked by the appearance of two very prominent absorptions:

  • A broad O-H stretch: Typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • A strong C=O stretch: Appearing around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.

From 4-Bromobenzoic Acid to this compound:

The chlorosulfonation of 4-bromobenzoic acid introduces the sulfonyl chloride group (-SO₂Cl), which has its own distinct IR absorptions. The key spectral changes to expect are:

  • Asymmetric and Symmetric SO₂ Stretches: Two strong bands appear, typically around 1370-1385 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). These are highly characteristic of the sulfonyl group.

  • S-Cl Stretch: A weaker absorption is expected in the region of 550-650 cm⁻¹.

CompoundKey IR Absorptions (cm⁻¹)
4-Bromotoluene ~2920 (C-H stretch, methyl), ~1490 (C=C stretch, aromatic)
4-Bromobenzoic Acid 2500-3300 (broad, O-H stretch), ~1680 (strong, C=O stretch), ~1490 (C=C stretch, aromatic)
This compound 2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1380 (strong, asymm. SO₂ stretch), ~1180 (strong, symm. SO₂ stretch), ~1470 (C=C stretch, aromatic)

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Analysis:
  • 4-Bromotoluene: The ¹H NMR spectrum is relatively simple, showing a singlet for the methyl protons (around 2.3 ppm) and a characteristic AA'BB' system for the aromatic protons.

  • 4-Bromobenzoic Acid: The methyl singlet disappears, and the aromatic protons experience a downfield shift due to the electron-withdrawing carboxylic acid group.

  • This compound: The introduction of the strongly electron-withdrawing chlorosulfonyl group at the 3-position significantly alters the aromatic region. The symmetry of the 4-substituted ring is broken, leading to a more complex splitting pattern with three distinct aromatic proton signals, all shifted further downfield.

¹³C NMR Analysis:
  • 4-Bromotoluene: The spectrum shows a peak for the methyl carbon (around 21 ppm) and four signals in the aromatic region.

  • 4-Bromobenzoic Acid: The methyl carbon signal is replaced by the carboxylic acid carbonyl carbon signal, which is significantly deshielded and appears far downfield (around 167 ppm).

  • This compound: The number of aromatic carbon signals increases to six due to the loss of symmetry. The carbon atom attached to the chlorosulfonyl group (C-3) will be significantly deshielded.

Compound¹H NMR Chemical Shifts (ppm, predicted)¹³C NMR Chemical Shifts (ppm, predicted)
4-Bromotoluene ~2.3 (s, 3H, CH₃), ~7.1 (d, 2H), ~7.4 (d, 2H)~21 (CH₃), ~120 (C-Br), ~130, ~131, ~138 (aromatic C)
4-Bromobenzoic Acid ~7.7 (d, 2H), ~7.9 (d, 2H), ~13.2 (br s, 1H, COOH)~128 (C-Br), ~130, ~131, ~132 (aromatic C), ~167 (C=O)
This compound ~8.1 (d, 1H), ~8.3 (dd, 1H), ~8.5 (d, 1H), ~13.5 (br s, 1H, COOH)~125 (C-Br), ~130, ~132, ~134, ~138, ~145 (aromatic C), ~165 (C=O)

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

  • 4-Bromotoluene: The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

  • 4-Bromobenzoic Acid: The molecular weight increases by 44 units due to the replacement of -CH₃ with -COOH. The isotopic pattern for bromine remains.

  • This compound: The molecular weight increases significantly with the addition of the -SO₂Cl group. The mass spectrum will exhibit a complex isotopic pattern due to the presence of both bromine and chlorine. The predicted monoisotopic mass is approximately 297.87 g/mol . Fragmentation may involve the loss of Cl, SO₂, and COOH.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (Predicted)
4-Bromotoluene C₇H₇Br171.04[M-H]⁺, [M-CH₃]⁺, [M-Br]⁺
4-Bromobenzoic Acid C₇H₅BrO₂201.02[M-OH]⁺, [M-COOH]⁺
This compound C₇H₄BrClO₄S299.53[M-Cl]⁺, [M-SO₂Cl]⁺, [M-COOH]⁺, [M-Br]⁺

Experimental Protocols

Synthesis of 4-Bromobenzoic Acid from 4-Bromotoluene

This protocol is based on general oxidation methods for alkylbenzenes.

  • To a solution of 4-bromotoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.

  • Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the 4-bromobenzoic acid.

  • Collect the white solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromobenzoic acid.

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 4-Bromotoluene KMnO₄ Pyridine/Water Reflux Heat under reflux Reactants->Reflux Cool Cool to RT Reflux->Cool Filter_MnO2 Filter MnO₂ Cool->Filter_MnO2 Acidify Acidify with HCl Filter_MnO2->Acidify Filter_Product Collect Product Acidify->Filter_Product Recrystallize Recrystallize Filter_Product->Recrystallize

Caption: Workflow for the synthesis of 4-bromobenzoic acid.

Synthesis of this compound from 4-Bromobenzoic Acid

This protocol is adapted from established chlorosulfonation procedures.

  • Carefully add 4-bromobenzoic acid portion-wise to an excess of chlorosulfonic acid (HSO₃Cl) with stirring in a flask equipped with a gas outlet to vent the evolved HCl gas.

  • Slowly heat the reaction mixture to 140-150 °C and maintain this temperature for several hours.

  • Cool the reaction mixture to room temperature.

  • Very cautiously pour the cooled reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Chlorosulfonation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants_CS 4-Bromobenzoic Acid Chlorosulfonic Acid Heat Heat to 140-150 °C Reactants_CS->Heat Cool_CS Cool to RT Heat->Cool_CS Quench Pour onto ice Cool_CS->Quench Filter_Product_CS Collect Product Quench->Filter_Product_CS Dry Dry under vacuum Filter_Product_CS->Dry

Caption: Workflow for the synthesis of this compound.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and logical narrative of its synthesis. Each reaction step imparts distinct and identifiable changes in the IR, NMR, and mass spectra. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this important chemical intermediate in their drug discovery and development endeavors. While experimental spectra for the final product are not widely available, the principles outlined here, in conjunction with data from related compounds, provide a robust framework for its characterization.

References

  • PubChem. 4-Bromotoluene. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. 4-Bromobenzoic acid. National Institute of Standards and Technology. [Link]

  • PubChem. 4-bromo-3-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Loudon, G. M. Organic Chemistry. 6th ed., Roberts and Company Publishers, 2016.
  • Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

Stability Under Scrutiny: A Comparative Guide to 4-Bromo-3-chlorosulfonyl-benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is not merely an academic exercise; it is a cornerstone of robust process development, formulation design, and regulatory compliance. The polyfunctional nature of 4-bromo-3-chlorosulfonyl-benzoic acid, a key building block in medicinal chemistry, presents a unique set of stability challenges. Its three distinct functional groups—a carboxylic acid, a sulfonyl chloride, and a bromo-substituted aromatic ring—each contribute to its reactivity and potential degradation pathways. This guide provides an in-depth technical assessment of the stability of this compound and offers a comparative analysis with its more stable derivatives, namely its methyl ester and a representative N-alkylsulfonamide.

The core of this guide is a set of proposed experimental protocols for forced degradation studies, designed to generate comparative stability data under hydrolytic, thermal, and photolytic stress conditions. By understanding the principles behind these potential degradations and implementing a rigorous analytical strategy, researchers can proactively address stability issues and select the most appropriate molecular form for their applications.

The Chemical Landscape: Understanding Inherent Instabilities

The stability of this compound is dictated by the interplay of its functional groups. The sulfonyl chloride is the most reactive moiety, highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The presence of two strong electron-withdrawing groups (the carboxylic acid and the sulfonyl chloride) on the benzene ring enhances the electrophilicity of the sulfur atom, making it more prone to attack compared to sulfonyl chlorides on electron-rich aromatic rings.

Key Postulated Degradation Pathways:

  • Hydrolysis: The most significant degradation pathway for the parent acid is the rapid hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction can be catalyzed by both acidic and basic conditions.

  • Thermal Decomposition: At elevated temperatures, decarboxylation of the benzoic acid moiety is a potential degradation route. Additionally, cleavage of the C-S or S-Cl bonds could occur, potentially leading to the formation of various sulfur-containing byproducts.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the C-Br bond, which could initiate radical-mediated degradation pathways.

Derivatization of the primary functional groups is a common strategy to mitigate these instabilities. Conversion of the highly reactive sulfonyl chloride to a sulfonamide or a sulfonate ester dramatically increases hydrolytic stability. Similarly, esterification of the carboxylic acid can prevent potential decarboxylation and alter the molecule's overall electronic properties and solubility, which can indirectly influence its stability.

A Framework for Comparative Stability Assessment: Forced Degradation Studies

To objectively compare the stability of this compound with its derivatives, a forced degradation study is the most effective approach. This involves subjecting the compounds to stress conditions that are more severe than accelerated stability testing to induce degradation and identify the likely degradation products. The International Conference on Harmonisation (ICH) guidelines provide a framework for such studies.[1]

The following diagram outlines the logical workflow for a comprehensive comparative stability assessment.

G cluster_0 Compound Selection cluster_1 Forced Degradation Conditions cluster_2 Analytical Methodology cluster_3 Data Analysis & Comparison A Parent Compound: This compound D Hydrolytic Stress (Acidic, Basic, Neutral) A->D E Thermal Stress (Solid & Solution) A->E F Photolytic Stress (UV/Vis Exposure) A->F B Derivative 1: Methyl 4-bromo-3-chlorosulfonyl-benzoate B->D B->E B->F C Derivative 2: 4-Bromo-3-(N-ethylsulfamoyl)benzoic Acid C->D C->E C->F G Stability-Indicating UPLC-MS/MS Method Development D->G E->G F->G H Peak Purity Analysis (PDA Detector) G->H I Degradant Identification (MS/MS Fragmentation) H->I J Quantify % Degradation of Parent & Derivatives I->J K Identify & Compare Degradation Products J->K L Establish Relative Stability Profiles K->L

Caption: Workflow for comparative stability assessment.

Experimental Protocols

The following protocols are designed to provide a robust comparison of the stability of this compound and its derivatives.

Materials and Instrumentation
  • Test Compounds:

    • This compound

    • Methyl 4-bromo-3-chlorosulfonyl-benzoate

    • 4-Bromo-3-(N-ethylsulfamoyl)benzoic acid

  • Reagents: Hydrochloric acid, sodium hydroxide, acetonitrile (UPLC-grade), water (UPLC-grade), formic acid.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector and a tandem mass spectrometer (MS/MS), photostability chamber, calibrated oven, pH meter.

Stability-Indicating UPLC-MS/MS Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • PDA Detection: 210-400 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

This method should be validated for specificity, linearity, accuracy, and precision before use in the degradation studies.

Forced Degradation Protocols

Initial Concentration: Prepare a stock solution of each compound in acetonitrile at 1 mg/mL.

1. Hydrolytic Stability

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Note: Due to the high reactivity of the sulfonyl chloride, a lower temperature and shorter time points are recommended initially.

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60 °C for 2, 4, 8, and 24 hours.

2. Thermal Stability

  • Solid State: Place 5-10 mg of each solid compound in a vial and heat in an oven at 80 °C for 24 and 72 hours.

  • Solution State: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 and 72 hours.

3. Photostability

  • Expose the solid compounds and solutions (100 µg/mL in 50:50 acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to allow for a clear comparison between the parent compound and its derivatives.

Table 1: Comparative Hydrolytic Degradation (%)

CompoundCondition2 hours4 hours8 hours24 hoursMajor Degradation Product(s)
Parent Acid 0.1 M HCl, 60°C4-Bromo-3-sulfobenzoic acid
0.1 M NaOH, RT4-Bromo-3-sulfobenzoic acid
Water, 60°C4-Bromo-3-sulfobenzoic acid
Methyl Ester 0.1 M HCl, 60°CMethyl 4-bromo-3-sulfobenzoate
0.1 M NaOH, RT4-Bromo-3-sulfobenzoic acid (saponification)
Water, 60°CMethyl 4-bromo-3-sulfobenzoate
Sulfonamide 0.1 M HCl, 60°CMinimal degradation
0.1 M NaOH, RTMinimal degradation
Water, 60°CMinimal degradation

Table 2: Comparative Thermal and Photolytic Degradation (%)

CompoundCondition% DegradationMajor Degradation Product(s)
Parent Acid Solid, 80°C, 72h
Solution, 60°C, 72h
Photolytic, Solid
Photolytic, Solution
Methyl Ester Solid, 80°C, 72h
Solution, 60°C, 72h
Photolytic, Solid
Photolytic, Solution
Sulfonamide Solid, 80°C, 72h
Solution, 60°C, 72h
Photolytic, Solid
Photolytic, Solution

The following diagram illustrates the expected relative stability of the three compounds based on their chemical structures.

G cluster_0 Relative Stability A This compound B Methyl 4-bromo-3-chlorosulfonyl-benzoate A->B Increased Stability (Esterification) C 4-Bromo-3-(N-ethylsulfamoyl)benzoic Acid B->C Significantly Increased Stability (Sulfonamide Formation)

Caption: Expected hierarchy of stability.

Conclusion and Recommendations

This guide provides a comprehensive framework for assessing and comparing the stability of this compound and its key derivatives. The experimental data generated from the proposed forced degradation studies will enable researchers to make informed decisions about which molecular entity is best suited for their specific application.

Key Takeaways:

  • This compound is expected to be highly susceptible to hydrolytic degradation due to the reactive sulfonyl chloride group.

  • Conversion of the sulfonyl chloride to a sulfonamide is the most effective strategy for enhancing the stability of the molecule.

  • Esterification of the carboxylic acid can also improve stability, although to a lesser extent than sulfonamide formation.

  • A well-designed forced degradation study, coupled with a validated stability-indicating UPLC-MS/MS method, is essential for generating reliable and comparable stability data.

By systematically evaluating the stability of these compounds, drug development professionals can mitigate risks associated with degradation, ensuring the quality, safety, and efficacy of their final products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). [Link]

  • Ravi, S., et al. (2018). Forced Degradation Studies: A Tool for Impurity Profiling and Stability Indicating Method Development for Pharmaceutical Drug Substances and Drug Products. Journal of Pharmaceutical Sciences and Research, 10(11), 2821-2826.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

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